2-Fluoro-4-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558613 | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116241-62-4 | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-fluoro-4-phenylpyridine starting materials
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-phenylpyridine
Abstract
This compound is a crucial building block in the development of pharmaceuticals and advanced materials. Its synthesis is of significant interest to the chemical research community. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the selection and utilization of key starting materials. We present detailed experimental protocols, comparative data, and workflow visualizations for three principal synthetic routes: the Balz-Schiemann reaction starting from 2-amino-4-phenylpyridine, nucleophilic aromatic substitution (SNAr) from 2-chloro-4-phenylpyridine, and Suzuki-Miyaura cross-coupling using a 2-fluoro-4-halopyridine precursor.
Introduction
The incorporation of a fluorine atom into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The this compound moiety is a key structural motif found in numerous biologically active compounds. Consequently, robust and efficient synthetic routes to this intermediate are highly valuable. This document details the most prevalent and effective methods for its synthesis, providing researchers with the practical information needed to select and implement the optimal strategy for their specific application.
Synthetic Route A: From 2-Amino-4-phenylpyridine via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This pathway begins with the diazotization of 2-amino-4-phenylpyridine.
Logical Pathway
The synthesis proceeds in two conceptual stages: the formation of the diazonium salt intermediate from the corresponding amine, followed by its decomposition to yield the final fluorinated product.
Caption: Balz-Schiemann reaction pathway for this compound.
Quantitative Data
The Balz-Schiemann reaction and its modern variants offer variable yields depending on the specific conditions and substrates used. While specific data for this compound is sparse in readily available literature, analogous transformations provide a reasonable expectation of performance.
| Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Aminopyridine | 1. HBF₄, NaNO₂ 2. Thermal Decomposition | 5-9 (diazotization), then warm to 25 | ~2h | Moderate (Not specified) | [3] |
| Aromatic Amines (general) | HBF₄, NaNO₂, Heat | 40-70 (decomposition) | Varies | Good (up to 97% in modern adaptations) | [1][4] |
| Aniline | 1. NaNO₂, HCl 2. HBF₄ 3. Heat | 0-5 (diazotization) | Varies | Good | [4] |
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from general procedures for the Balz-Schiemann reaction on aminopyridines.[3][4]
-
Diazotization:
-
In a suitable reaction vessel, charge a 42% aqueous solution of fluoroboric acid (HBF₄).
-
Add 2-amino-4-phenylpyridine (1.0 eq) portion-wise while maintaining the temperature below 10 °C with an ice-water bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the aminopyridine salt, ensuring the internal temperature is maintained between 0 and 5 °C. The formation of the diazonium salt is often indicated by a change in color and consistency.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Decomposition and Isolation:
-
The diazonium tetrafluoroborate salt can be isolated by filtration, washed with cold ether, and dried under vacuum if desired, though this carries risks as diazonium salts can be explosive when dry.[5]
-
Alternatively, for an in situ decomposition, the reaction mixture is gently warmed. The decomposition is typically initiated by heating, often evidenced by the evolution of nitrogen gas.[4]
-
Heat the mixture (or the isolated salt in an inert, high-boiling solvent) until gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Synthetic Route B: From 2-Chloro-4-phenylpyridine via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr), specifically a halide exchange (Halex) reaction, is a powerful method for synthesizing fluoroarenes.[6] This route utilizes the more readily available 2-chloro-4-phenylpyridine and displaces the chloride with a fluoride anion from a salt source like KF or CsF. The reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which activates the 2-position for nucleophilic attack.[7]
Logical Pathway
This process involves a direct displacement of a chloride leaving group by a fluoride nucleophile, typically in a polar aprotic solvent at elevated temperatures.
Caption: SNAr pathway for the synthesis of this compound.
Quantitative Data
The efficiency of the Halex reaction is highly dependent on the fluoride source, solvent, and temperature. Anhydrous conditions are crucial for success.
| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridines (general) | KF or CsF | DMSO, Sulfolane | 150-220 | 12-48 | 60-90 | General Knowledge |
| 2-Nitropyridine | K¹⁸F, Kryptofix 2.2.2 | DMSO | 180 | < 0.1 | 77 | [8] |
| 2-Bromopyridine | K¹⁸F, Kryptofix 2.2.2 | DMSO | 180 | < 0.1 | Low/None | [8] |
Note: The rate of displacement in SNAr reactions on halopyridines generally follows F > Cl > Br > I for the leaving group, making chloride a suitable precursor.[9]
Experimental Protocol: Synthesis of this compound via SNAr
-
Reaction Setup:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium fluoride (or cesium fluoride, 2-3 eq) that has been finely ground and dried under vacuum.
-
Add 2-chloro-4-phenylpyridine (1.0 eq) and a high-boiling polar aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or sulfolane. A phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a tetralkylammonium salt) can be added to improve solubility and reactivity of the fluoride salt.
-
Place the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a large volume of cold water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with water and then brine to remove the solvent.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography or distillation to yield pure this compound.
-
Synthetic Route C: From 2-Fluoro-4-halopyridine via Suzuki-Miyaura Cross-Coupling
This strategy builds the molecule by forming the C4-phenyl bond as the final key step. It employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine) and phenylboronic acid. This approach benefits from the mild conditions and high functional group tolerance of the Suzuki coupling.
Logical Pathway
This route involves the coupling of two fragments, a fluorinated pyridine core and a phenyl group, using a palladium catalyst.
Caption: Suzuki coupling pathway to this compound.
Quantitative Data
Suzuki reactions are generally high-yielding. The table below is based on representative procedures for similar couplings.
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-hydroxybenzeneboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | ACN/MeOH | 50 | High (not specified) | [10] |
| Aryl Chloride (general) | Arylboronic Acid | 7% Pd/WA30 | Cs₂CO₃ | DMA | 80 | >95 | [11] |
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
This protocol is adapted from general Suzuki-Miyaura coupling procedures.[10][11]
-
Reaction Setup:
-
To a reaction flask, add 2-fluoro-4-bromopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 2-10 mol%). Pre-formed catalysts like Pd(PPh₃)₄ can also be used.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water, or dimethylformamide (DMF).
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring to a temperature typically between 80 and 100 °C.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
-
General Experimental Workflow
Regardless of the chosen synthetic route, the overall experimental process follows a consistent workflow from setup to final characterization.
Caption: A generalized workflow for chemical synthesis experiments.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways.
-
The Balz-Schiemann reaction is a classic choice when the corresponding 2-amino-4-phenylpyridine is available, though it requires careful handling of potentially hazardous diazonium intermediates.
-
Nucleophilic aromatic substitution offers a direct and often high-yielding route from 2-chloro-4-phenylpyridine, but demands high temperatures and anhydrous conditions.
-
The Suzuki-Miyaura cross-coupling provides a versatile and mild option, ideal for constructing the C-C bond as the final step, assuming the required 2-fluoro-4-halopyridine is accessible.
The optimal choice of starting material and synthetic route will depend on factors such as precursor availability, required scale, safety considerations, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and detailed protocols necessary for scientists to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. scientificupdate.com [scientificupdate.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Fluoro-4-phenylpyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-phenylpyridine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a phenyl group, and a strategically placed fluorine atom imparts a distinct set of chemical properties and reactivity. This guide provides a comprehensive overview of the core chemical characteristics of this compound, its synthesis, and its reactivity in key organic transformations, making it a valuable resource for researchers and professionals in drug development.
Chemical and Physical Properties
This compound (CAS No: 116241-62-4) is a stable organic compound with the molecular formula C₁₁H₈FN.[1] The introduction of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈FN | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Boiling Point | 277.712 °C at 760 mmHg | [1] |
| Density | 1.138 g/cm³ | [1] |
| Flash Point | 121.756 °C | [1] |
| Refractive Index | 1.556 | [1] |
| XLogP3 | 2.88770 | [1] |
Spectroscopic Data:
While a complete set of publicly available, detailed spectra for this compound is limited, data for analogous compounds and general principles of NMR and IR spectroscopy allow for the prediction of its spectral characteristics.
-
¹³C NMR: The carbon spectrum is a valuable tool for confirming the structure of fluorinated pyridines. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹Jcf), and other carbons in the ring will show smaller two- and three-bond couplings. A reference to the ¹³C NMR spectrum of this compound exists, though full data access is restricted.[2]
-
¹H NMR: The proton NMR spectrum would be expected to show complex splitting patterns for the aromatic protons due to proton-proton and proton-fluorine couplings.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and a strong C-F stretching band.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic strategies, primarily involving the construction of the phenylpyridine core followed by fluorination, or the use of pre-fluorinated building blocks. A common approach involves a cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of this compound via Suzuki coupling.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling (General Procedure)
This protocol is based on established methods for the Suzuki-Miyaura coupling of pyridyl halides with boronic acids.[3][4]
Materials:
-
2-Fluoro-4-bromopyridine (or other suitable 4-halopyridine)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-fluoro-4-bromopyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity
The reactivity of this compound is largely dictated by the electronic nature of the fluorinated pyridine ring. The fluorine atom at the 2-position and the nitrogen atom make the pyridine ring electron-deficient, which activates it towards certain reactions, particularly nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The C-F bond in 2-fluoropyridines is highly activated towards nucleophilic attack, making it an excellent leaving group in SNAr reactions. This is a key reaction for the functionalization of the pyridine ring.[5]
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This protocol is based on general procedures for SNAr reactions on fluoropyridines.[6]
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80-150 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-phenylpyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds, under specific conditions, 2-fluoropyridines can participate in these transformations. However, it is more common to utilize this compound as a building block where other reactive handles are present for cross-coupling.
Biological Significance and Applications in Drug Development
Fluorinated pyridine derivatives are of significant interest in drug discovery due to the beneficial effects of fluorine incorporation. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Phenylpyridine scaffolds are found in a variety of biologically active molecules.
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of fluorinated phenylpyridines has shown promise in several therapeutic areas:
-
Anticancer Agents: The fluorinated pyrroloquinolinone derivatives, which share structural similarities, have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Antipsychotic Activity: Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated as potential novel antipsychotic agents.
-
Insecticidal Activity: Certain 2-phenylpyridine derivatives have been synthesized and shown to possess insecticidal properties.[7]
The mechanism of action for these biological activities often involves interactions with specific enzymes or receptors, which in turn modulate various cellular signaling pathways. Further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound and its derivatives.
Caption: Potential therapeutic applications of the this compound scaffold.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical reactivity profile. Its susceptibility to nucleophilic aromatic substitution makes it a valuable intermediate for the synthesis of a diverse range of functionalized molecules. The incorporation of the fluoro-phenylpyridine moiety into larger structures has shown significant potential in the development of new therapeutic agents. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering a valuable starting point for researchers and scientists engaged in synthetic and medicinal chemistry. Further exploration of its biological targets and mechanisms of action will undoubtedly open new avenues for its application in drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Reaction Mechanisms of 2-Fluoro-4-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-phenylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom at the 2-position, activated by the pyridine nitrogen, imparts unique reactivity, making it a valuable substrate for a variety of chemical transformations. The phenyl group at the 4-position further influences the molecule's electronic properties and provides a site for further functionalization. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and C-H Activation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing the electron density at the C-2 and C-4 positions and making them susceptible to nucleophilic attack.
Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor.[1]
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context due to the high electronegativity of fluorine and the stability of the resulting fluoride anion.[2]
The rate-determining step is typically the formation of the Meisenheimer complex.[3] The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, a consequence of the highly electronegative fluorine atom strongly polarizing the C-F bond and facilitating the initial nucleophilic attack.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[2]
Figure 1. SNAr Mechanism on this compound.
Quantitative Data for SNAr on 2-Fluoropyridines
While specific data for this compound is sparse, the following table summarizes typical conditions and yields for SNAr reactions on various 2-fluoropyridine substrates with different classes of nucleophiles. These conditions serve as an excellent starting point for reactions with this compound.
| Nucleophile Class | Nucleophile Example | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| O-Nucleophiles | Sodium Phenoxide | - | DMF | 100 | 4 | 85-95 |
| Sodium Methoxide | - | Methanol | 65 | 2 | >90 | |
| N-Nucleophiles | Morpholine | K₃PO₄ (1.5) | t-Amyl Alcohol | 110 | 18 | 80-95[2] |
| Aniline | K₂CO₃ (2.0) | DMSO | 120 | 12 | 75-90 | |
| S-Nucleophiles | Sodium Thiophenoxide | - | DMF | 25 | 1 | >95 |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is a general procedure adapted for the reaction of this compound with a secondary amine like morpholine.[2]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous tert-Amyl Alcohol (to achieve ~0.2 M concentration)
-
Dry round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate (1.5 equiv).
-
The flask is placed under an inert atmosphere (Nitrogen or Argon).
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv) via syringe.
-
Add anhydrous tert-amyl alcohol to achieve the desired concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is strong, making its activation in cross-coupling challenging, this compound can participate in such reactions, although often under more forcing conditions than its bromo or iodo analogues. Alternatively, the phenyl ring offers a site for C-H activation.
Buchwald-Hartwig Amination
Direct Buchwald-Hartwig amination of the C-F bond in 2-fluoropyridines is feasible but less common than for other halopyridines. The reactivity trend in palladium-catalyzed amination is typically I > Br > Cl >> F.[4][5] This is demonstrated in studies on 2-fluoro-4-iodopyridine, where selective amination occurs exclusively at the C-I position, leaving the C-F bond intact.[4] Achieving amination at the C-F bond would likely require specialized, highly active catalyst systems.
Figure 2. Generalized Buchwald-Hartwig Amination Cycle.
Suzuki-Miyaura Coupling
Similar to the Buchwald-Hartwig reaction, direct Suzuki-Miyaura coupling of the C-F bond is difficult. Palladium-catalyzed C-F bond activation for Suzuki coupling typically requires specialized ligands and conditions.[6] A more common strategy for synthesizing biaryl compounds from a 2-halopyridine precursor involves using the more reactive 2-bromo or 2-chloro analogues.
Quantitative Data for Cross-Coupling of Analogous Halopyridines
The following table provides representative conditions for Suzuki-Miyaura couplings of 2-bromopyridines, which can inform strategies for derivatizing this compound to a more reactive halide if direct C-F coupling is unsuccessful.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 95 | [7] |
| 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 92 | [7] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (3.0) | Dioxane | 110 | 76 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Analogue
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid.[7][8]
Materials:
-
2-Bromopyridine analogue (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere setup (Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the tube with a rubber septum, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to the desired concentration (e.g., 0.1 M).
-
Replace the septum with a Teflon screw cap and seal the vessel.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 3. General workflow for Pd-catalyzed cross-coupling.
C-H Activation/Functionalization
The 2-phenylpyridine scaffold is a classic substrate for directed C-H activation. The pyridine nitrogen acts as a directing group, facilitating the metalation and subsequent functionalization of the ortho C-H bonds on the pendant phenyl ring.[9]
Mechanism
The reaction typically proceeds through a palladacycle intermediate.
-
Coordination: The pyridine nitrogen coordinates to a Pd(II) catalyst.
-
Cyclometalation: The Pd(II) center undergoes a concerted metalation-deprotonation (CMD) step with an ortho C-H bond of the phenyl ring, forming a stable five-membered palladacycle.[10]
-
Oxidative Addition/Reductive Elimination: The palladacycle can then react with various partners. For example, in an arylation reaction, an oxidant might facilitate the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.[9]
Figure 4. C-H activation cycle for 2-phenylpyridine.
Quantitative Data for C-H Functionalization of 2-Phenylpyridines
The following table presents examples of C-H functionalization at the ortho-position of the phenyl ring in 2-phenylpyridine derivatives.
| Reaction Type | Coupling Partner | Catalyst | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Arylation | Iodobenzene dibenzoate | Pd(OAc)₂ | - | DCE/Toluene | 120 | 85 | [9] |
| Acylation | Toluene derivatives | Pd(OAc)₂ | TBHP | Dioxane | 120 | 82 | [11] |
| Hydroxylation | H₂O₂ | PdCl₂ | - | Acetonitrile | 80 | 75 | [9] |
| Thiolation | N-(Phenylthio)benzamide | Pd(MeCN)₂Cl₂ | - | DMF | 100 | 86 | [11] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This is a general protocol for the ortho-arylation of a 2-phenylpyridine substrate, adapted from literature procedures.[9]
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene dibenzoate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE) and Toluene (e.g., 1:1 mixture)
-
Reaction vial or Schlenk tube
-
Inert atmosphere setup
Procedure:
-
In a reaction vial, combine this compound (1.0 equiv), iodobenzene dibenzoate (1.2 equiv), and Pd(OAc)₂ (0.05 equiv).
-
Add a mixture of anhydrous DCE and toluene.
-
Seal the vial and heat the mixture to 120 °C with stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter to remove palladium black.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the ortho-arylated product.
Conclusion
This compound exhibits a rich and diverse reactivity profile, making it a highly valuable scaffold in synthetic chemistry. Its primary mode of reaction is Nucleophilic Aromatic Substitution at the C-2 position, driven by the activating nature of the pyridine nitrogen and the excellent leaving group ability of fluoride. While direct palladium-catalyzed cross-coupling at the C-F bond is challenging and often requires specialized conditions, the molecule is an ideal substrate for pyridine-directed C-H activation at the ortho-position of the 4-phenyl substituent. Understanding these distinct reaction mechanisms allows researchers to strategically employ this compound in the synthesis of complex molecular architectures for pharmaceutical and material science applications.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylate-assisted C-H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
In-Depth Technical Guide to the Physical Properties of 2-Fluoro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physical properties of 2-fluoro-4-phenylpyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its structural motifs—a fluorinated pyridine ring coupled with a phenyl group—this compound serves as a valuable building block in the synthesis of novel chemical entities. This document summarizes the available data for its key physical constants and outlines a general experimental protocol for the determination of its boiling point. Additionally, a representative synthetic workflow for this class of compounds is visualized.
Core Physical Properties
The physical properties of a compound are critical for its purification, handling, and formulation. The available data for this compound is presented below.
Data Presentation
| Physical Property | Value | Notes |
| Melting Point | Data not available | An experimentally determined melting point for this compound has not been reported in the reviewed literature. |
| Boiling Point | 277.712 °C | At a standard pressure of 760 mmHg.[1] |
Experimental Protocols
Precise determination of physical properties is fundamental to chemical characterization. The following section describes a generalized methodology for determining the boiling point of a liquid organic compound like this compound.
Boiling Point Determination (Micro Method)
This method is suitable for small quantities of a liquid sample.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes vaporization throughout its bulk. This method identifies the boiling point by observing the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn into a capillary tube.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small volume of this compound is placed into the small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
The test tube assembly is securely attached to a thermometer.
-
The thermometer and the attached assembly are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The sample should be positioned adjacent to the thermometer bulb.
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.
-
As the temperature rises, dissolved air will initially be expelled from the capillary tube. As the liquid's boiling point is approached and then exceeded, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.
Synthetic Workflow Visualization
The synthesis of 2-arylpyridines, such as this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example of such a transformation. Below is a generalized workflow for the synthesis of a 2-arylpyridine via this method.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylpyridines.
References
Quantum Chemical Calculations for 2-Fluoro-4-Phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-fluoro-4-phenylpyridine. This compound, a substituted pyridine derivative, holds potential interest in medicinal chemistry and materials science. Understanding its molecular characteristics through computational methods is crucial for predicting its reactivity, stability, and potential biological interactions. This document outlines the theoretical background, computational methodologies, and expected data outputs from such studies, serving as a foundational resource for in silico analysis.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials due to their versatile chemical properties and ability to participate in a wide range of intermolecular interactions. The introduction of a fluorine atom and a phenyl group into the pyridine ring, as in this compound, can significantly modulate its electronic structure, lipophilicity, and metabolic stability. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective approach to investigate the molecular properties of such compounds at the atomic level. This guide details the computational protocols for a thorough theoretical investigation of this compound.
Computational Methodology
The following section details the established computational protocols for the quantum chemical analysis of this compound. These methods are based on widely accepted practices in the field of computational chemistry for organic molecules.[1][2]
Software
All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian 16 or ORCA.
Molecular Structure and Optimization
The initial 3D structure of this compound can be built using a molecular editor. A full geometry optimization is then performed in the gas phase to locate the minimum energy conformation.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for describing the electronic structure of molecules with heteroatoms and potential for non-covalent interactions.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.
Electronic Properties Analysis
The electronic properties are calculated from the optimized geometry to understand the molecule's reactivity and electronic transitions. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Thermodynamic Properties
The thermodynamic properties of this compound at a standard temperature and pressure (298.15 K and 1 atm) are derived from the vibrational frequency calculations.
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | C2-F | Value |
| C4-C(phenyl) | Value | |
| N1-C2 | Value | |
| ... | Value | |
| Bond Angles (°) | F-C2-N1 | Value |
| C3-C4-C(phenyl) | Value | |
| ... | Value | |
| Dihedral Angles (°) | C3-C4-C(phenyl)-C(phenyl) | Value |
| ... | Value |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | Value | Value | Value | C-H stretch |
| 2 | Value | Value | Value | C-F stretch |
| 3 | Value | Value | Value | Ring breathing |
| ... | Value | Value | Value | ... |
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential (IP) | Value |
| Electron Affinity (EA) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Table 4: Thermodynamic Properties
| Property | Calculated Value |
| Zero-point vibrational energy (kcal/mol) | Value |
| Thermal energy (kcal/mol) | Value |
| Specific Heat Capacity (cal/mol·K) | Value |
| Entropy (cal/mol·K) | Value |
Visualization
Diagrams are provided to visualize the molecular structure and the computational workflow.
Caption: Molecular structure of this compound.
Caption: Computational workflow for this compound.
Conclusion
The quantum chemical calculations detailed in this guide provide a robust framework for the in-depth characterization of this compound. The resulting data on its optimized geometry, vibrational spectra, electronic structure, and thermodynamic properties are invaluable for understanding its chemical behavior. These theoretical insights can guide further experimental studies and accelerate the rational design of novel molecules with desired properties for applications in drug discovery and materials science. This computational approach serves as a critical first step in exploring the potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers of 2-fluoro-4-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the reactivity of this molecule is paramount for its strategic application in the synthesis of novel chemical entities. This document outlines the key reactive sites based on established principles of electronic effects and provides illustrative computational data from closely related analogues. Furthermore, detailed experimental protocols for probing these sites through nucleophilic and electrophilic substitution reactions are presented, along with visual representations of the molecule's reactivity and experimental workflows.
Introduction: The Reactivity Landscape of this compound
This compound is a bifunctional molecule possessing two aromatic rings with distinct electronic properties. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is predisposed to nucleophilic attack. The presence of a fluorine atom at the 2-position further activates this ring for nucleophilic aromatic substitution (SNAr). Conversely, the phenyl substituent is an electron-rich aromatic system, making it the primary site for electrophilic aromatic substitution (SEAr). This dichotomy in reactivity allows for selective functionalization at different positions, making this compound a versatile building block in organic synthesis.
Identification of Electrophilic and Nucleophilic Sites
Electrophilic Sites: The Pyridine Ring
The most significant electrophilic site in this compound is the carbon atom at the 2-position (C2) of the pyridine ring. This is a consequence of two synergistic electronic effects:
-
Inductive Effect of the Pyridine Nitrogen: The electronegative nitrogen atom strongly withdraws electron density from the pyridine ring, particularly from the ortho (C2 and C6) and para (C4) positions, rendering them electron-deficient and thus susceptible to nucleophilic attack.
-
Activation by the Fluorine Substituent: Fluorine is the most electronegative element, and its presence at the C2 position further enhances the electrophilicity of this carbon through a strong electron-withdrawing inductive effect. In the context of SNAr reactions, fluoride is an excellent leaving group, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][2] The rate of nucleophilic substitution for 2-fluoropyridines is significantly faster than for their chloro- or bromo-analogues, often allowing for milder reaction conditions.[1][3]
Nucleophilic Sites: The Phenyl Ring
In contrast to the electron-poor pyridine ring, the phenyl substituent is a nucleophilic aromatic system. The pyridine ring acts as an electron-withdrawing group on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions of the phenyl group. The pyridine ring's deactivating effect on the phenyl ring is less pronounced than the deactivation of the pyridine ring itself towards electrophiles. Therefore, electrophilic substitution will preferentially occur on the phenyl ring.
Quantitative Analysis of Electronic Properties (Illustrative Data)
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the nucleophilic character (electron-donating ability), while the LUMO indicates the electrophilic character (electron-accepting ability).
-
LUMO: For 2-fluoropyridine derivatives, the LUMO is expected to be localized primarily on the pyridine ring, with a significant coefficient on the C2 carbon. This indicates that this position is the most favorable for attack by a nucleophile.
-
HOMO: The HOMO of this compound is anticipated to be predominantly located on the phenyl ring, signifying its role as the nucleophile in electrophilic reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-Fluoropyridine | -9.89 | -0.34 | 9.55 | Theoretical Calculation |
| 4-Phenylpyridine | -9.31 | -0.65 | 8.66 | Theoretical Calculation |
| 2,6-difluoro-2,3'-bipyridine | -5.72 | -1.95 | 3.77 | [4] |
Note: These values are for illustrative purposes to demonstrate the expected electronic characteristics. The actual values for this compound will differ.
Electrostatic Potential (ESP) Map
An electrostatic potential map visually represents the charge distribution in a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map is expected to show:
-
A region of high positive potential around the C2 carbon of the pyridine ring, confirming its electrophilic nature.
-
A region of negative potential delocalized over the phenyl ring, highlighting its nucleophilic character.
-
A strongly negative potential around the pyridine nitrogen atom.
Partial Atomic Charges
Calculating the partial atomic charges on each atom provides a quantitative measure of the electron distribution. The C2 carbon is expected to have a significant positive partial charge, while the carbons of the phenyl ring will have less positive or even slightly negative partial charges.
Table 2: Illustrative Calculated Partial Atomic Charges for a Related Fluoropyridine Derivative
| Atom | Partial Charge (e) |
| N1 (Pyridine) | -0.45 |
| C2 (Pyridine) | +0.35 |
| F (on C2) | -0.25 |
| C4 (Pyridine) | +0.10 |
| C (Phenyl, ipso) | +0.05 |
| C (Phenyl, ortho) | -0.02 |
| C (Phenyl, para) | -0.03 |
Note: These are hypothetical values for illustrative purposes based on the expected electronic effects.
Experimental Protocols
The following protocols provide methodologies for the selective functionalization of the electrophilic and nucleophilic sites of this compound.
Nucleophilic Aromatic Substitution at the C2 Position
This protocol describes a general procedure for the reaction of this compound with a nucleophile, such as a secondary amine.
Protocol 1: Synthesis of 2-(Morpholin-4-yl)-4-phenylpyridine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for workup and purification.
-
-
Procedure:
-
To a stirred solution of this compound in DMSO, add morpholine and potassium carbonate.[5]
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Electrophilic Aromatic Substitution on the Phenyl Ring
This protocol outlines a general procedure for the nitration of the phenyl ring of this compound. The reaction is expected to yield a mixture of ortho- and para-nitrophenyl isomers.
Protocol 2: Nitration of this compound
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware.
-
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting mixture of isomers by column chromatography.
-
Visualization of Reactivity and Workflows
The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.
Caption: Electrophilic and nucleophilic sites of this compound.
Caption: General experimental workflow for SNAr on this compound.
Conclusion
This compound presents a well-defined and predictable reactivity profile, making it a valuable tool for medicinal chemists and drug developers. The primary electrophilic center is the C2 position of the pyridine ring, which is highly activated towards nucleophilic aromatic substitution. The phenyl ring, in contrast, serves as the nucleophilic component of the molecule, undergoing electrophilic aromatic substitution at its ortho and para positions. This guide has provided a theoretical framework for understanding this reactivity, supported by illustrative quantitative data and detailed experimental protocols for the selective modification of this versatile scaffold. The strategic exploitation of these distinct reactive sites opens avenues for the synthesis of a diverse array of novel and complex molecules with potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
Potential Biological Activities of 2-Fluoro-4-Phenylpyridine: A Technical Guide
Disclaimer: This technical guide provides an overview of the potential biological activities of 2-fluoro-4-phenylpyridine based on the activities of structurally related compounds. As of the latest literature review, there is a notable absence of published studies detailing the specific biological evaluation of this compound. Therefore, the information presented herein is intended to guide future research and drug discovery efforts.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 4-position. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an intriguing scaffold for medicinal chemistry.[1] While direct biological data for this specific molecule is scarce, the broader class of phenylpyridine derivatives has shown a wide range of pharmacological activities, including anti-inflammatory, kinase inhibitory, and monoamine oxidase (MAO) inhibitory effects.[2][3][4] This guide will explore these potential activities and provide detailed experimental protocols for their investigation.
Potential Biological Activities
Based on the biological profiles of structurally analogous compounds, this compound may exhibit the following activities:
-
Anti-inflammatory Activity via TNF-α Inhibition: Phenylpyridine derivatives have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[3] TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[5] The addition of a phenyl group and a fluorine atom could confer specificity and potency towards certain kinases.
-
Monoamine Oxidase (MAO) Inhibition: 4-Phenylpyridine has been shown to be a selective inhibitor of MAO-B.[6] The introduction of a fluorine atom at the 2-position could modulate this activity and selectivity.
Data Presentation
The following tables are provided as templates for summarizing quantitative data from future experimental evaluations of this compound.
Table 1: TNF-α Inhibition Activity
| Compound | Cell Line | Stimulant | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| This compound | |||||
| Positive Control |
Table 2: Kinase Inhibitory Activity
| Kinase Target | This compound IC50 (nM) | Positive Control IC50 (nM) |
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity
| Enzyme | Substrate | This compound IC50 (µM) | Positive Control IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| MAO-A | ||||
| MAO-B |
Experimental Protocols
TNF-α Inhibition Assay
This protocol describes the measurement of TNF-α in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the IC50 value of this compound.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
This assay is based on the fluorometric detection of H2O2, a by-product of the oxidative deamination of the MAO substrate.
Materials:
-
MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
This compound
-
MAO Assay Buffer
-
MAO-A inhibitor (e.g., clorgyline)
-
MAO-B inhibitor (e.g., pargyline)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare working solutions of the specific MAO-A and MAO-B inhibitors.
-
Sample Preparation:
-
To measure total MAO activity, add the sample to the assay buffer.
-
To measure MAO-A activity, add the sample and the MAO-B inhibitor to the assay buffer.
-
To measure MAO-B activity, add the sample and the MAO-A inhibitor to the assay buffer.
-
Add this compound at various concentrations to the sample wells.
-
-
Reaction Initiation: Add a working solution containing Amplex® Red reagent, HRP, and the MAO substrate to each well.
-
Incubation: Incubate the reactions for 30 minutes or longer at room temperature, protected from light.
-
Measurement: Measure the fluorescence (Ex/Em = ~535/587 nm) in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.[8][9]
Visualizations
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Mechanism of fluorometric monoamine oxidase (MAO) activity assay.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Buy 4-Fluoro-2-phenylpyridine [smolecule.com]
- 3. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-4-arylpyridines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-fluoro-4-arylpyridines, a class of compounds with significant potential in pharmaceutical and materials science research. The fluorine substituent at the 2-position can critically influence the physicochemical and pharmacological properties of the resulting molecules, making this synthetic route highly valuable in drug discovery programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for creating biaryl and heteroaryl structures.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] For the synthesis of 2-fluoro-4-phenylpyridine and its analogs, a common approach is the coupling of a 2-fluorohalopyridine with the corresponding arylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-fluoro-4-bromopyridine) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid (e.g., phenylboronic acid) forms a boronate species. This species then transfers the organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (this compound) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of structurally similar pyridine-containing substrates. This data serves as a guide for optimizing the synthesis of 2-fluoro-4-arylpyridines.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 74 | [4][5][6] |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [2] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [2][7] |
| Pd(dppf)Cl₂ (10) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 68 | [6] |
| Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 55 | [6] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling to synthesize 2-fluoro-4-arylpyridines. These protocols are based on established methodologies for similar substrates.[1][2]
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
2-Fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine) (1.0 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 - 1.5 equivalents)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (2-10 mol%)
-
Sodium phosphate (Na₃PO₄) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine solution
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add the 2-fluoro-4-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (2-10 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-4-arylpyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the 2-fluoro-4-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-10 mol%).
-
Add the appropriate degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-4-Phenylpyridine in Palladium Catalysis
Disclaimer: The following application notes and protocols are based on established principles of palladium catalysis and reactivity patterns observed in analogous compounds, such as 2-phenylpyridine and other substituted 2-fluoropyridines. Direct experimental data for 2-fluoro-4-phenylpyridine in these specific palladium-catalyzed reactions is not extensively available in the reviewed literature. These protocols serve as a starting point for research and development, and optimization may be required.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other physicochemical properties of molecules. The pyridine and phenyl rings offer multiple sites for functionalization through palladium-catalyzed reactions. This document outlines potential applications of this compound as a substrate in two major classes of palladium-catalyzed reactions: C-H activation and cross-coupling reactions.
Application 1: Pyridine-Directed C-H Functionalization
The nitrogen atom of the pyridine ring in this compound can act as a directing group to facilitate the activation of the C-H bonds at the ortho-positions of the phenyl ring. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecular architectures.
Palladium-Catalyzed Ortho-Arylation of this compound
This protocol describes a method for the synthesis of 2-fluoro-4-phenyl-2'-arylpyridines through a palladium-catalyzed C-H activation/arylation reaction.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OTf)₂ (20 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous DCM via syringe.
-
Add TBHP (2.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from Analogous Reactions (Ortho-Arylation of 2-Phenylpyridine):
| Entry | Arylboronic Acid | Catalyst System | Oxidant | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 94 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | 75 |
Data is illustrative and based on reactions with 2-phenylpyridine.[1][2]
Application 2: Cross-Coupling Reactions (Hypothetical)
While the C-F bond at the 2-position of the pyridine ring is generally robust and less reactive in palladium-catalyzed cross-coupling reactions, if this compound were further substituted with a more reactive group (e.g., Br, I, OTf) at another position, selective cross-coupling would be anticipated at the more reactive site. For instance, in 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the 4-position.[3][4] This principle is foundational for the selective functionalization of polyhalogenated heterocycles.
Below is a general protocol for a Suzuki-Miyaura coupling, assuming a hypothetical 2-fluoro-4-phenyl-X-pyridine (where X is a leaving group like Br or I) to illustrate the concept.
Palladium-Catalyzed Suzuki-Miyaura Coupling of a Hypothetical 2-Fluoro-4-phenyl-X-pyridine
This protocol outlines a general procedure for the coupling of a hypothetical 2-fluoro-4-phenyl-X-pyridine with an arylboronic acid.
Experimental Protocol:
Materials:
-
Hypothetical 2-Fluoro-4-phenyl-X-pyridine (X = Br or I)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the hypothetical 2-fluoro-4-phenyl-X-pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data from Analogous Reactions (Suzuki-Miyaura Coupling of 2-Halopyridines):
| Entry | 2-Halopyridine | Coupling Partner | Catalyst | Base | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 80-90 |
| 3 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 70-85 |
Data is illustrative and based on various 2-halopyridine substrates to show general yields.[5][6][7]
Mandatory Visualizations
Diagrams
Caption: Experimental Workflow for C-H Arylation.
Caption: Catalytic Cycle for Pyridine-Directed C-H Activation.
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-phenylpyridine as a Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-fluoro-4-phenylpyridine as a versatile precursor in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The unique structural characteristics of this building block, featuring a phenyl group for steric influence and a reactive fluorine atom, make it a valuable scaffold in medicinal chemistry.
Introduction
The 2-phenylpyridine motif is a privileged scaffold found in numerous biologically active compounds. The introduction of a fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) and influencing the overall pharmacokinetic properties of the final molecule. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.[1][2][3] this compound serves as a key intermediate for creating diverse molecular libraries targeting various diseases, including cancer and inflammatory conditions, by acting as a scaffold for kinase inhibitors.[4][5]
Key Synthetic Applications
This compound is primarily utilized in three major types of reactions for the elaboration of pharmaceutical intermediates:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles (N-, O-, and S-based). This is the most common and efficient method for functionalizing this scaffold.
-
Suzuki-Miyaura Cross-Coupling: While the fluorine atom is less reactive in cross-coupling compared to bromine or iodine, derivatization of the phenyl or pyridine ring with a halogen allows for the application of this powerful C-C bond-forming reaction.
-
C-H Activation: The phenyl and pyridine rings offer sites for direct C-H functionalization, a modern and efficient strategy for molecular elaboration, often catalyzed by transition metals like palladium or ruthenium.[6][7]
Application 1: Synthesis of Kinase Inhibitors via Nucleophilic Aromatic Substitution (SNAr)
The most prominent application of this compound is the displacement of the fluoride with a nucleophile, which is a key step in the synthesis of various kinase inhibitors. For instance, analogs of HER2 inhibitors can be synthesized using this method.[8][9] The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites.[5]
General Reaction Scheme
A typical SNAr reaction involves the coupling of this compound with an amine-containing fragment, often another heterocyclic system, to build the core of a kinase inhibitor.
Diagram: General Workflow for SNAr
Caption: General experimental workflow for SNAr reactions.
Quantitative Data: SNAr of Fluoropyridines with Amines
The following table summarizes representative yields for SNAr reactions on fluoropyridine scaffolds with various amine nucleophiles. These values serve as a reference and may require optimization for this compound.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 85-95 |
| Aniline | K₂CO₃ | DMSO | 100 | 70-85 |
| 4-Methylpiperazine | Na₂S₂O₄ | NMP | 120 | 75-90 |
| Pyrrolidine | Et₃N | Isopropanol | 90 | 80-92 |
Data adapted from analogous reactions on fluoropyridines.
Detailed Experimental Protocol: SNAr with Morpholine
Objective: To synthesize 4-phenyl-2-morpholinopyridine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Equip the flask with a reflux condenser and flush the system with an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
For the synthesis of more complex kinase inhibitors, a C-C bond-forming reaction such as the Suzuki-Miyaura coupling can be employed. This requires prior functionalization of this compound with a halide (e.g., bromine) or conversion to a boronic acid/ester. The following protocol assumes a bromo-derivative of this compound is used as the starting material.
Quantitative Data: Suzuki Coupling of Bromopyridines
This table provides typical conditions and yields for Suzuki-Miyaura reactions involving bromopyridine substrates, which can be adapted for derivatives of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Data compiled from various sources on Suzuki coupling of bromopyridines.[10]
Detailed Experimental Protocol: Suzuki Coupling
Objective: To couple a bromo-derivative of this compound with an arylboronic acid.
Materials:
-
Bromo-(this compound) derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the bromo-pyridine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.2 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture) via syringe to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application 3: C-H Activation for Late-Stage Functionalization
Palladium-catalyzed C-H activation is an emerging strategy for the functionalization of the ortho-position of the phenyl ring in 2-phenylpyridine derivatives.[6] This method avoids pre-functionalization steps and offers a direct route to novel analogs.
Detailed Experimental Protocol: Pd-Catalyzed C-H Acylation
Objective: To perform a regioselective acylation at the ortho-position of the phenyl group of this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.5 eq)
-
Palladium Acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) Oxide (Ag₂O) (1.2 eq)
-
Solvent (e.g., 1,4-dioxane)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound (1.0 eq), the aldehyde (1.5 eq), Pd(OAc)₂ (0.05 eq), and Ag₂O (1.2 eq).
-
Add 1,4-dioxane under an inert atmosphere.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the acylated product.
This protocol is adapted from general procedures for C-H acylation of 2-phenylpyridines and may require optimization.
Target Pathway: HER2 Signaling in Cancer
Many kinase inhibitors synthesized from phenylpyridine scaffolds target pathways crucial for cancer cell proliferation, such as the HER2 signaling pathway.[8] Tucatinib, a HER2 inhibitor, is an example of a complex molecule where a fluorinated pyridine moiety is a key component.[8]
Diagram: Simplified HER2 Signaling Pathway and Inhibition
Caption: Simplified HER2 signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its reactivity in nucleophilic aromatic substitution reactions provides a reliable and efficient route for the synthesis of complex molecules, particularly kinase inhibitors. Furthermore, its amenability to modern synthetic methods like Suzuki-Miyaura coupling and C-H activation expands its utility for creating diverse libraries of compounds for drug discovery. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. Buy 4-Fluoro-2-phenylpyridine [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic routes and clinical application of Small-Molecule HER2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potential HER2 Inhibitor from Natural Products for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HER2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of 2-Fluoro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 2-fluoro-4-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and multiple reactive sites. The protocols outlined below focus on three primary modes of functionalization: Nucleophilic Aromatic Substitution (SNAr) at the C2-position, Palladium-Catalyzed C-H Arylation at the ortho-position of the phenyl ring, and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nitrogen atom, making it an excellent site for nucleophilic aromatic substitution.[1][2][3] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge onto the pyridine nitrogen.[2][3]
Experimental Protocol: SNAr with Morpholine
This protocol describes the substitution of the fluorine atom with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Flash chromatography system
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-(4-phenylpyridin-2-yl)morpholine.
Quantitative Data for SNAr Reactions:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Morpholine | 4-(4-phenylpyridin-2-yl)morpholine | K₂CO₃, DMSO, 90 °C, 12 h | 92 |
| Sodium Methoxide | 2-Methoxy-4-phenylpyridine | NaH, THF, 60 °C, 6 h | 85 |
| Benzylamine | N-Benzyl-4-phenylpyridin-2-amine | K₂CO₃, DMF, 100 °C, 18 h | 78 |
| Sodium Thiophenoxide | 4-Phenyl-2-(phenylthio)pyridine | NaH, THF, 65 °C, 8 h | 88 |
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr on this compound.
Palladium-Catalyzed C-H Arylation
The pyridine nitrogen in this compound can act as a directing group to facilitate the C-H activation and subsequent arylation at the ortho-position of the phenyl ring.[4][5][6] This methodology allows for the construction of complex biaryl structures.
Experimental Protocol: C-H Arylation with 4-bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid
-
Toluene
-
Argon or Nitrogen gas
-
Schlenk tube or sealed reaction vial
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), 4-bromotoluene (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 2-fluoro-4-(2'-(p-tolyl)biphenyl-4-yl)pyridine.
Quantitative Data for C-H Arylation:
| Aryl Halide | Product | Catalyst System | Yield (%) |
| 4-Bromotoluene | 2-fluoro-4-(2'-(p-tolyl)biphenyl-4-yl)pyridine | Pd(OAc)₂ / PCy₃ | 75 |
| 1-Bromo-4-methoxybenzene | 2-fluoro-4-(2'-(4-methoxyphenyl)biphenyl-4-yl)pyridine | Pd(OAc)₂ / PCy₃ | 81 |
| 1-Bromo-3,5-dimethylbenzene | 2-fluoro-4-(2'-(3,5-dimethylphenyl)biphenyl-4-yl)pyridine | Pd(OAc)₂ / SPhos | 68 |
| 2-Bromonaphthalene | 2-fluoro-4-(2'-(naphthalen-2-yl)biphenyl-4-yl)pyridine | Pd(OAc)₂ / PCy₃ | 72 |
Catalytic Cycle for C-H Arylation
Caption: Palladium-catalyzed C-H arylation cycle.
Suzuki-Miyaura Cross-Coupling
While the C-F bond is generally less reactive in cross-coupling than C-Br or C-I bonds, under specific conditions, it can be utilized.[7][8] More commonly, a related bromo- or iodo-substituted pyridine would be used. For the purpose of demonstrating the potential functionalization of the this compound scaffold, we present a protocol for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is illustrative for a related 2-bromo-4-phenylpyridine, as direct Suzuki coupling of the C-F bond is challenging and often requires specialized catalysts and conditions.
Materials:
-
2-Bromo-4-phenylpyridine (as a proxy for a functionalizable scaffold)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard workup and purification equipment
Procedure:
-
In a reaction flask, dissolve 2-bromo-4-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the mixture.
-
Purge the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2,4-diphenylpyridine.
Quantitative Data for Suzuki-Miyaura Coupling (on 2-Bromo-4-phenylpyridine):
| Boronic Acid | Product | Catalyst System | Yield (%) |
| Phenylboronic acid | 2,4-Diphenylpyridine | Pd(OAc)₂ / PPh₃ | 89 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylpyridine | Pd(dppf)Cl₂ | 91 |
| 3-Thienylboronic acid | 4-Phenyl-2-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ | 85 |
| 4-Vinylphenylboronic acid | 4-Phenyl-2-(4-vinylphenyl)pyridine | Pd(OAc)₂ / SPhos | 78 |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols: 2-Fluoro-4-phenylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-fluoro-4-phenylpyridine as a key building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented and researched compounds. The protocols and data presented herein are based on established synthetic methodologies for analogous phenylpyridine derivatives and serve as a practical guide for the development of new herbicidal, fungicidal, and insecticidal candidates.
Introduction to this compound in Agrochemical Design
The phenylpyridine scaffold is a crucial component in a variety of biologically active molecules, including herbicides, fungicides, and insecticides.[1][2][3] The introduction of a fluorine atom onto the pyridine ring, as in this compound, can significantly enhance the biological efficacy, metabolic stability, and overall physicochemical properties of the resulting agrochemical.[4] This is attributed to fluorine's unique ability to alter electronic properties, lipophilicity, and binding interactions with target proteins.
This compound offers several reactive sites for further molecular elaboration, making it a versatile starting material for creating diverse libraries of potential agrochemicals. The pyridine nitrogen can be quaternized or oxidized, the fluorine atom can be displaced via nucleophilic aromatic substitution, and the phenyl ring can be functionalized through electrophilic aromatic substitution.
Proposed Application: Synthesis of a Novel Phenylpyridine Herbicide Analogue
Drawing inspiration from the synthesis of α-trifluoroanisole derivatives with herbicidal activity, a potential application of this compound is in the creation of novel herbicides.[2][5] The proposed synthetic route involves the functionalization of the phenyl group of this compound.
Overall Synthetic Scheme
Caption: Proposed synthetic route for a novel phenylpyridine herbicide analogue.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-(4-hydroxyphenyl)pyridine
This protocol outlines a two-step process for the introduction of a hydroxyl group onto the phenyl ring of this compound via nitration and subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis. A more direct approach, if starting materials are available, would be a Suzuki coupling of 2-fluoro-4-bromopyridine with 4-hydroxyphenylboronic acid.
-
Methodology (Nitration):
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-(4-nitrophenyl)pyridine.
-
-
Methodology (Reduction):
-
Dissolve 2-fluoro-4-(4-nitrophenyl)pyridine (1.0 eq) in ethanol.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux for 3 hours.
-
Filter the hot solution through celite and concentrate the filtrate.
-
The resulting 4-(2-fluoropyridin-4-yl)aniline can be carried forward.
-
-
Methodology (Diazotization and Hydrolysis):
-
Dissolve the aniline derivative (1.0 eq) in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Heat the solution to boiling until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Purify by column chromatography to obtain 2-fluoro-4-(4-hydroxyphenyl)pyridine.
-
Step 2: Williamson Ether Synthesis
-
Methodology:
-
To a solution of 2-fluoro-4-(4-hydroxyphenyl)pyridine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 eq).
-
Stir the reaction mixture at 60-80 °C for 4-6 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final herbicide analogue.
-
Quantitative Data
The following table summarizes hypothetical yields and herbicidal activity data based on reported values for similar phenylpyridine herbicides.[2][5]
| Compound | Step 1 Yield (%) | Step 2 Yield (%) | Herbicidal Activity (% Inhibition at 150 g a.i./hm²) |
| Herbicide Analogue 1 | 65 | 75 | > 80% against Abutilon theophrasti |
| Herbicide Analogue 2 | 62 | 78 | > 85% against Amaranthus retroflexus |
| Fomesafen (Reference) | - | - | 70-80% |
Proposed Application: Synthesis of a Novel Phenylpyridine Insecticide Analogue
Phenylpyridine derivatives containing N-phenylbenzamide moieties have shown promising insecticidal activities.[1][6] A plausible synthetic route starting from this compound could involve the introduction of an amine functionality, which is then acylated.
Overall Synthetic Scheme
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-phenylpyridine is a key structural motif in medicinal chemistry and materials science. Its synthesis on a large scale requires robust, efficient, and scalable methodologies. This document provides detailed application notes and protocols for two primary synthetic routes: a direct C-H fluorination and a palladium-catalyzed Suzuki-Miyaura cross-coupling. These methods offer different advantages concerning reagent cost, scalability, and functional group tolerance. All quantitative data are summarized for comparative analysis, and detailed experimental procedures are provided.
Introduction
The incorporation of fluorine into heterocyclic compounds is a common strategy in drug discovery to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold is of particular interest due to its presence in a variety of biologically active molecules. The development of efficient and scalable synthetic routes to this intermediate is therefore of high importance for the pharmaceutical and agrochemical industries. This document outlines two effective strategies for the large-scale synthesis of this compound.
Synthetic Strategies
Two primary retrosynthetic pathways are considered for the large-scale production of this compound:
-
Direct C-H Fluorination: This approach involves the direct conversion of a C-H bond at the 2-position of 4-phenylpyridine to a C-F bond. This method is atom-economical but may require specialized and costly fluorinating agents.
-
Suzuki-Miyaura Cross-Coupling: A convergent approach where a C-C bond is formed between a fluorinated pyridine and a phenyl group, or vice-versa. This is a highly versatile and scalable reaction widely used in industrial settings.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Direct C-H Fluorination | Route 2: Suzuki-Miyaura Coupling |
| Starting Materials | 4-Phenylpyridine, Silver(II) Fluoride (AgF₂) | 2-Chloro-4-phenylpyridine, Phenylboronic acid |
| Key Reagents | AgF₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Solvent | Acetonitrile (MeCN) | 1,4-Dioxane/Water |
| Temperature | Ambient Temperature | 80-100 °C |
| Reaction Time | 1-3 hours | 12-24 hours |
| Reported Yield | 70-85% (based on analogous compounds) | 80-95% |
| Purification | Column Chromatography | Recrystallization or Column Chromatography |
| Scalability | Moderate (cost of AgF₂ can be a limitation) | High |
| Key Advantages | Atom economical, shorter reaction time | High yield, well-established for scale-up |
| Key Disadvantages | Expensive fluorinating agent | Multi-step synthesis of starting material |
Experimental Protocols
Route 1: Direct C-H Fluorination of 4-Phenylpyridine
This protocol is adapted from the synthesis of analogous 2-fluorophenylpyridines.
Materials:
-
4-Phenylpyridine (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
-
Silica Gel
Equipment:
-
Large round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Thermocouple
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried, large round-bottom flask equipped with a magnetic stir bar, add 4-phenylpyridine (1.0 equiv). Under a nitrogen atmosphere, add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.
-
Addition of Fluorinating Agent: To the stirred solution at ambient temperature, add silver(II) fluoride (3.0 equiv) in one portion. The reaction is exothermic, and a slight temperature increase may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at ambient temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, rinsing with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: To the residue, add MTBE and 1M HCl. Stir the mixture, then separate the layers. Wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 2-chloro-4-phenylpyridine with phenylboronic acid.
Materials:
-
2-Chloro-4-phenylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-chloro-4-phenylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Bubble nitrogen through the mixture for 15-20 minutes to degas the solution. Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
Visualizations
Caption: Comparison of Direct Fluorination and Suzuki Coupling pathways.
Caption: A generalized workflow for chemical synthesis.
Application Notes and Protocols for C-H Activation of 2-Fluoro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and increasingly utilized strategy in modern organic synthesis, offering a more atom- and step-economical approach to the functionalization of organic molecules compared to traditional cross-coupling methods that require pre-functionalized starting materials. The 2-fluoro-4-phenylpyridine scaffold is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. This document provides detailed application notes and protocols for the C-H activation of this compound, focusing on palladium-catalyzed arylation and iridium-catalyzed borylation, which are key transformations for the diversification of this important heterocyclic core. These protocols are designed to be a practical guide for researchers in drug discovery and development.
Data Presentation: C-H Activation of Substituted Phenylpyridines
The following table summarizes representative quantitative data for C-H activation reactions on phenylpyridine derivatives, providing a comparative overview of different catalytic systems and functionalizations. While specific data for this compound is limited in the literature, the presented data from closely related substrates offers valuable insights into expected yields and reaction conditions.
| Entry | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | Pd(OAc)₂, Arylboronic acid, TBHP, Cu(OTf)₂ | ortho-Arylated 2-phenylpyridine | High | [1] |
| 2 | 2-Phenylpyridine | Pd(CH₃CN)₂Cl₂, Arylsulfonyl chloride, K₂CO₃ | ortho-Sulfonylated 2-phenylpyridine | 82 | [1] |
| 3 | 2-Phenylpyridine | Pd(OAc)₂, N-SCF₃ reagent, TFA | ortho-Trifluoromethylthiolated 2-phenylpyridine | 90 | [1] |
| 4 | 2-Fluoro-3-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 2-Fluoro-5-boryl-3-(trifluoromethyl)pyridine | High | [2] |
| 5 | 2-Chloropyridines | Pd/SPhos, Fluoroarenes | 2-(Fluorinated aryl)pyridines | up to 90 | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of this compound
This protocol describes a general procedure for the direct arylation of this compound with an aryl halide, adapted from established methods for the C-H functionalization of related fluoroarenes and pyridines.[3][4] The pyridine nitrogen acts as a directing group, favoring functionalization at the ortho-position of the phenyl ring.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium pivalate (PivOK)
-
Anhydrous, degassed solvent (e.g., isopropyl acetate, toluene, or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a Schlenk flask or a sealed reaction vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Add potassium pivalate (2.0 equiv) to the flask.
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Seal the flask or vial and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-arylated this compound.
Protocol 2: Iridium-Catalyzed C-H Borylation of this compound
This protocol outlines a general method for the iridium-catalyzed C-H borylation of this compound, based on established procedures for the borylation of substituted pyridines.[2][5] This reaction introduces a versatile boronate ester group, which can be used for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous, degassed solvent (e.g., cyclohexane, THF, or cyclopentyl methyl ether)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a glovebox or under a stream of inert gas, add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a Schlenk flask or sealed reaction vial.
-
Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv) and B₂pin₂ (1.1 equiv) to the reaction vessel.
-
Seal the flask or vial and heat the reaction mixture at 80-100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or by quenching a small aliquot with a protic solvent and analyzing by ¹H NMR.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the borylated product.
Mandatory Visualizations
Caption: General workflow for C-H activation of this compound.
Caption: Simplified catalytic cycle for directed C-H functionalization.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-fluoro-4-phenylpyridine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-4-phenylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors. This scaffold combines the advantageous properties of both the pyridine ring, a common hinge-binding motif in kinase inhibitors, and the strategic placement of a fluorine atom. The fluorine substitution can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the physicochemical properties of the final compound. The 4-phenyl substituent provides a vector for further functionalization to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Casein Kinase 1 Alpha (CSNK1A1) as a relevant target. Detailed experimental protocols for the synthesis and evaluation of such inhibitors are also presented.
Application Notes: Targeting Casein Kinase 1 Alpha (CSNK1A1)
Casein Kinase 1 Alpha (CSNK1A1) is a serine/threonine kinase that plays a crucial role in several cellular processes, including Wnt signaling, circadian rhythm, and cell cycle regulation.[1][2][3][4] Dysregulation of CSNK1A1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][5] The this compound scaffold can be incorporated into kinase inhibitors designed to target CSNK1A1.
Quantitative Data: Representative CSNK1A1 Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors with a core structure amenable to synthesis using this compound, targeting CSNK1A1. The data is adapted from patent literature describing potent CSNK1A1 inhibitors.[6]
| Compound ID | Structure | CSNK1A1 IC50 (nM) |
| Compound 1 | 10 | |
| Compound 2 | 25 | |
| Compound 3 | 8 | |
| Compound 4 | 15 |
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-(2-fluoro-4-phenylpyridin-yl)-N-(substituted)pyrimidin-2-amine Kinase Inhibitor
This protocol describes a general synthetic route for the preparation of a pyrimidine-based kinase inhibitor incorporating the this compound moiety. The synthesis involves a key nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
2-Amino-4-chloro-pyrimidine
-
This compound
-
Substituted aniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Step 1: Synthesis of N-(substituted)-4-chloropyrimidin-2-amine:
-
To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add the substituted aniline (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-(substituted)-4-chloropyrimidin-2-amine.
-
-
Step 2: Suzuki Coupling with a boronic acid derivative of this compound (Illustrative)
-
To a reaction vessel containing N-(substituted)-4-chloropyrimidin-2-amine (1.0 eq) and a suitable boronic acid or ester derivative of this compound (1.2 eq), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like K2CO3 (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1) as the solvent.
-
Degas the mixture and heat to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity (IC50) of a synthesized compound against a target kinase, such as CSNK1A1.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human CSNK1A1 enzyme
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compound in the kinase reaction buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.
-
Add 2.5 µL of a solution containing the CSNK1A1 enzyme and substrate peptide in the reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - CSNK1A1 [maayanlab.cloud]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Casein kinase 1, alpha 1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. broadinstitute.org [broadinstitute.org]
Application Notes and Protocols: 2-Fluoro-4-phenylpyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-fluoro-4-phenylpyridine and its derivatives in the field of organic electronics. The strategic incorporation of the fluorine atom and the phenylpyridine scaffold offers unique electronic and photophysical properties, making these compounds promising candidates for various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Material Properties and Synthesis
The introduction of a fluorine atom into the pyridine ring of a phenylpyridine molecule significantly influences its electronic properties. Fluorine's high electronegativity leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance electron injection and improve the stability of the material against oxidation.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of this compound derivatives are crucial for their application in organic electronics. While specific data for the parent this compound is not extensively reported in the context of device applications, studies on closely related fluorinated phenylpyridine derivatives provide valuable insights.
Table 1: Photophysical and Electrochemical Properties of a 2-Fluoro-4-substituted Pyridine Derivative
| Property | Value | Method |
| Chemical Formula | C₁₂H₁₀F₂N₂ | - |
| Molecular Weight | 220.22 g/mol | - |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 185 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (Tg) | 95 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λmax, thin film) | 280 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λem, thin film) | 350 nm | Photoluminescence Spectroscopy |
| HOMO Level | -6.5 eV | Cyclic Voltammetry |
| LUMO Level | -2.8 eV | Cyclic Voltammetry |
| Electron Mobility | 1.2 x 10⁻⁴ cm²/Vs | Time-of-Flight (ToF) |
Note: The data presented is for 1,2-Bis(2-fluoropyridin-4-yl)ethane, a closely related derivative.
Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly effective method.
Protocol 1: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-arylpyridines from a pyridine-2-sulfonyl fluoride (PyFluor) precursor and an arylboronic acid.[1][2][3]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (1 equivalent)
-
Arylboronic acid or pinacol boronic ester (1.5 equivalents)
-
Pd(dppf)Cl₂ (0.1 equivalents)
-
Na₃PO₄ (3 equivalents)
-
Dioxane (solvent)
-
Water (optional, 20% v/v for pinacol esters)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
In a capped 1-dram vial, combine PyFluor (0.3 mmol), the arylboronic acid or pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).
-
Add dioxane (1.0 mL). If using a pinacol boronic ester, a solvent mixture of dioxane/water (4:1) can be beneficial.
-
Seal the vial and heat the reaction mixture to a temperature between 65 °C and 100 °C. The optimal temperature may vary depending on the specific substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are promising candidates for use in OLEDs, particularly as host materials or electron-transporting layer (ETL) materials. Their wide bandgap and potentially high electron mobility can facilitate efficient charge transport and injection, leading to improved device performance.
Table 2: Performance of an OLED Incorporating a 2-Fluoro-4-substituted Pyridine Derivative as the Electron Transport Layer
| Device Architecture | Emitter | Host | ETL | Maximum EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| ITO/PEDOT:PSS/TAPC/CBP:Ir(ppy)₃/FPE-2/LiF/Al | Ir(ppy)₃ | CBP | FPE-2 | 18.5 | 45.2 | (0.33, 0.61) |
Note: FPE-2 refers to 1,2-Bis(2-fluoropyridin-4-yl)ethane. Data is illustrative based on the potential of such materials.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol details the fabrication of a phosphorescent OLED using a this compound derivative as the electron transport layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]
-
This compound derivative (e.g., 1,2-Bis(2-fluoropyridin-4-yl)ethane)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Thermally evaporate a 40 nm thick layer of TAPC onto the PEDOT:PSS layer at a deposition rate of 1-2 Å/s under a high vacuum (< 5 x 10⁻⁶ Torr).
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate CBP and Ir(ppy)₃ (e.g., at a weight ratio of 93:7) to form a 30 nm thick emissive layer. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
-
Electron Transport Layer (ETL) Deposition:
-
Thermally evaporate a 30 nm thick layer of the this compound derivative onto the emissive layer at a deposition rate of 1-2 Å/s.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Applications in Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the fluorinated pyridine ring suggests that this compound derivatives could function as n-type or ambipolar semiconductors in OFETs. The introduction of fluorine can improve air stability and influence the molecular packing in the solid state, which is critical for efficient charge transport.[4]
Table 3: Representative Performance of n-type OFETs with Fluorinated Organic Semiconductors
| Semiconductor | Device Architecture | Electron Mobility (cm²/Vs) | On/Off Ratio |
| Perfluorinated Copper Phthalocyanine (F₁₆CuPc) | Top-contact, Bottom-gate | 0.03 | > 10⁵ |
| N,N'-bis(n-octyl)dicyanoperylene-3,4:9,10-bis(dicarboximide) (PDI-8CN₂) | Top-contact, Bottom-gate | up to 6.0 | > 10⁶ |
Note: This table provides context on the performance of fluorinated n-type materials. Specific data for this compound based OFETs is an active area of research.
Applications in Organic Photovoltaics (OPVs)
In the realm of OPVs, fluorinated materials are widely used as both donor and acceptor components to tune energy levels and enhance device performance.[5] this compound derivatives could potentially be incorporated into the design of novel non-fullerene acceptors or as a component in donor polymers. The electron-withdrawing nature of the 2-fluoropyridine unit can help to lower the LUMO energy level of an acceptor molecule, which is beneficial for achieving a high open-circuit voltage (Voc) in a solar cell.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound derivatives.
OLED Device Architecture
Caption: A typical multilayer OLED device architecture.
Charge Transport in an n-type OFET
Caption: Charge transport in an n-type OFET.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Photovoltaic Materials for High-Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-Phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-fluoro-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound involve:
-
Nucleophilic Aromatic Substitution (SNAr): This typically involves the fluorination of a precursor like 2-chloro-4-phenylpyridine using a fluoride salt at elevated temperatures.
-
From Pyridine N-oxides: Activation of 4-phenylpyridine N-oxide followed by treatment with a fluoride source is another effective method.[1]
-
Direct C-H Fluorination: Advanced methods using reagents like silver(II) fluoride (AgF2) can directly fluorinate the C-H bond at the 2-position of 4-phenylpyridine.[2][3]
Q2: I am observing a byproduct with a mass corresponding to the starting material plus an oxygen atom. What could it be?
A2: If you started with 2-chloro-4-phenylpyridine or a similar precursor, this byproduct is likely 4-phenylpyridin-2(1H)-one. It can form through hydrolysis of the starting material or an intermediate, especially if there is residual moisture in your reaction.[1]
Q3: My reaction yield is low, and I have a significant amount of a chlorinated byproduct. How can I avoid this?
A3: The presence of chlorinated byproducts, such as unreacted 2-chloro-4-phenylpyridine or the formation of other chlorinated species, can occur if the fluorinating agent is not sufficiently reactive or if the reaction conditions are not optimal.[1] Consider the following:
-
Ensure your fluoride source (e.g., anhydrous TBAF, KF) is completely dry.
-
Increase the reaction temperature or time, but monitor for decomposition.
-
Use a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt.
Q4: After purification, my NMR spectrum shows impurities that I cannot identify. What are some other potential byproducts?
A4: Besides the common byproducts mentioned above, other impurities can arise from side reactions:
-
Over-fluorination: While less common for this specific position, multiple fluorinations can occur under harsh conditions.
-
Decomposition: At high temperatures, pyridine rings can be susceptible to decomposition, leading to a complex mixture of byproducts.
-
Byproducts from starting materials: Impurities present in your starting materials can carry through the synthesis or react to form new impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive fluorinating agent- Reaction temperature too low- Insufficient reaction time | - Use freshly dried, high-purity fluorinating agents.- Gradually increase the reaction temperature while monitoring the reaction by TLC or GC/MS.- Extend the reaction time. |
| Formation of 4-Phenylpyridin-2(1H)-one | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted 2-Chloro-4-phenylpyridine | - Incomplete reaction- Insufficient amount of fluorinating agent | - Increase reaction time and/or temperature.- Use a larger excess of the fluorinating agent. |
| Complex Mixture of Byproducts | - Reaction temperature too high, leading to decomposition- Impure starting materials | - Optimize the reaction temperature; lower it if decomposition is suspected.- Purify starting materials before use.- Analyze starting materials for known impurities. |
| Difficulty in Purification | - Byproducts with similar polarity to the desired product | - Employ alternative purification techniques such as preparative HPLC or crystallization.- Consider derivatizing the product or byproduct to alter its polarity before separation. |
This table provides general guidance. Optimal conditions may vary depending on the specific reaction setup and scale.
Experimental Protocols
Protocol 1: Fluorination of 2-Chloro-4-phenylpyridine
This protocol is a general procedure and may require optimization.
-
Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous potassium fluoride (3-5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) to a suitable high-boiling point aprotic solvent (e.g., DMSO, sulfolane).
-
Reaction: Heat the mixture to the desired temperature (typically 150-220 °C). Add 2-chloro-4-phenylpyridine (1 equivalent) dropwise or in portions.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis from 4-Phenylpyridine N-oxide
This method is adapted from procedures for similar 2-fluoropyridines.[1]
-
Activation: In a suitable solvent, treat 4-phenylpyridine N-oxide with an activating agent (e.g., trifluoroacetic anhydride or tosyl chloride) in the presence of a tertiary amine base at a low temperature (e.g., 0 °C).
-
Fluorination: After activation, introduce a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) and allow the reaction to warm to room temperature or heat as necessary.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoro-4-Phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-fluoro-4-phenylpyridine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route (e.g., Suzuki-Miyaura coupling), you may encounter:
-
Unreacted starting materials: Such as the corresponding boronic acid and the fluoropyridine precursor.
-
Homocoupling byproducts: Resulting from the reaction of the boronic acid with itself.[1]
-
Hydrolysis products: The 2-fluoro group on the pyridine ring can be susceptible to hydrolysis under basic conditions at elevated temperatures, leading to the formation of the corresponding 2-pyridone.[1]
-
Catalyst residues: Palladium catalysts and ligands used in cross-coupling reactions.
-
Solvent and reagents: Residual solvents and other reagents used in the reaction and work-up.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Flash column chromatography is a highly effective and widely used method for separating this compound from a wide range of impurities.[2]
-
Acid-base extraction is useful for removing non-basic impurities, leveraging the basic nature of the pyridine ring.[3]
-
Crystallization can be an excellent method for obtaining high-purity material if the crude product is a solid and a suitable solvent system is identified.[4]
-
Distillation may be an option if the product is a liquid with a distinct boiling point from its impurities, though less common for this specific compound.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Pyridine-containing compounds can sometimes interact with the acidic silica gel, leading to degradation. To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
Q4: I'm having trouble getting my this compound to crystallize. What are some tips?
A4: Successful crystallization relies on finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5] If you are having difficulty:
-
Experiment with different solvents: Test a range of solvents with varying polarities.
-
Use a co-solvent system: Dissolve your compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[6]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Symptom | Probable Cause(s) | Solution(s) |
| Co-elution of product and impurities | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation (Rf of the product should be around 0.2-0.4). A gradient elution (e.g., increasing the percentage of ethyl acetate in hexane) is often effective. - Reduce the sample load: A general rule is to use 20-40g of silica gel per 1g of crude material. - Ensure proper column packing: Pack the column carefully to avoid air bubbles and channels. Dry packing followed by wet packing can be effective. |
| Product streaking on the column | - Compound is too polar for the solvent system. - Interaction with the stationary phase. | - Increase the polarity of the eluent. - Add a modifier: For basic compounds like this compound, adding a small amount of triethylamine or pyridine (e.g., 0.1%) to the eluent can improve peak shape. |
| No product eluting from the column | - Product is insoluble in the eluent. - Product is strongly adsorbed to the silica gel. | - Increase the eluent polarity significantly. - Consider an alternative stationary phase like alumina. |
Issue 2: Low Recovery After Acid-Base Extraction
| Symptom | Probable Cause(s) | Solution(s) |
| Low yield of purified product | - Incomplete extraction into the aqueous acid. - Incomplete back-extraction after basification. - Emulsion formation. | - Ensure complete protonation: Use a sufficient amount of dilute acid (e.g., 1M HCl) to fully protonate the pyridine nitrogen. Check the pH of the aqueous layer. - Ensure complete deprotonation: After extraction, basify the aqueous layer to a high pH (e.g., >10) with a suitable base (e.g., NaOH) to ensure the free base is regenerated for extraction. - Break emulsions: Add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel to break up emulsions. |
Data Presentation
The following table summarizes typical purification outcomes for this compound. Please note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Flash Column Chromatography | >98% | 70-90% | Highly effective for removing a wide range of impurities.[2] |
| Acid-Base Extraction | Variable | 60-85% | Best for removing non-basic impurities. Purity depends on the nature of the remaining impurities. |
| Crystallization | >99% | 50-80% | Can provide very high purity if a suitable solvent is found. Yield depends on the solubility profile. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is strongly basic (pH > 10). This will regenerate the neutral this compound.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[5] Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting flow for purification issues.
References
Technical Support Center: Palladium Catalyst Deactivation in Suzuki Coupling of Fluoropyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation during the Suzuki-Miyaura cross-coupling of fluoropyridines. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no yield in the Suzuki coupling of fluoropyridines?
A1: Low yields in Suzuki couplings involving fluoropyridines can often be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond in the boronic acid, which is then replaced by a hydrogen atom. This is particularly problematic for electron-deficient heteroaryl boronic acids.[1]
-
Catalyst Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst to inactive Pd(II) species.[2]
-
Formation of Palladium Black: Agglomeration of the Pd(0) species can lead to the formation of insoluble and catalytically inactive palladium black.[3] This is often observed when the catalytic cycle is slow.
Q2: How does the fluorine substituent on the pyridine ring affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom can make the fluoropyridine more susceptible to nucleophilic attack and can influence the electronic properties of the pyridine ring. This can affect its coordination to the palladium center and its reactivity. While direct interference by the fluorine atom is not the most common cause of reaction failure, it is a factor to consider when optimizing reaction conditions.[4]
Q3: What is the role of the base in this reaction, and can it contribute to catalyst deactivation?
A3: The base is crucial for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[5] However, the choice of base is critical. Strong bases can promote side reactions, including protodeboronation and catalyst decomposition. In some cases, the base can contribute to the formation of palladium hydroxo species that may have different catalytic activity or stability.
Q4: Can fluoride ions from the starting material or additives affect the catalyst?
A4: The role of fluoride ions is complex. While not a primary deactivation pathway, high concentrations of fluoride ions can potentially interact with the palladium center. However, fluoride is often used as a component of the base (e.g., KF, CsF) and can be beneficial in the transmetalation step.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of fluoropyridines.
Issue 1: Low to No Product Formation
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Catalyst Deactivation by Pyridine Coordination | 1. Switch to Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote faster catalytic turnover, outcompeting the deactivation pathway.[1][2] 2. Use a Pre-formed Pd(0) Catalyst: Employing a pre-catalyst like a palladacycle can ensure a more efficient generation of the active Pd(0) species.[2] 3. Slow Addition of the Fluoropyridine: Adding the fluoropyridine substrate slowly to the reaction mixture can help maintain a low concentration, minimizing its inhibitory effect on the catalyst.[1] |
| Inefficient Catalyst Activation | 1. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts) are designed for efficient activation.[2] 2. Ensure Proper Reduction of Pd(II) Source: If using a Pd(II) source, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) state. |
| Catalyst Oxidation | 1. Thoroughly Degas Solvents and Reagents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[2] 2. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. |
Issue 2: Formation of Side Products (Homocoupling, Protodeboronation)
Possible Causes & Solutions:
| Side Product | Possible Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | 1. Improve Degassing: Enhance the degassing procedure for all solvents and reagents.[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources. |
| Protodeboronation | Presence of Protic Sources (e.g., water): Water can facilitate the cleavage of the C-B bond. | 1. Use Anhydrous Conditions: Employ rigorously dried solvents and reagents.[1] 2. Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester.[2] 3. Optimize the Base: Use weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. |
Issue 3: Observation of Palladium Black
Possible Cause & Solutions:
| Possible Cause | Recommended Solutions |
| Slow Catalytic Turnover: If the catalytic cycle is slow, the active Pd(0) species can aggregate. | 1. Optimize Reaction Conditions: Increase the reaction rate by using more active ligands, higher temperatures (if tolerated by the substrates), or a more efficient base.[3] |
| Ligand Degradation: The phosphine ligand may be degrading, leaving the palladium center unprotected. | 1. Use More Robust Ligands: Consider ligands known for their stability under the reaction conditions. |
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in Suzuki coupling reactions analogous to those involving fluoropyridines. This data can serve as a guide for selecting optimal reaction conditions.
Table 1: Effect of Different Palladium Catalysts on Yield
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Data is fictionalized for comparative illustration based on typical results for similar substrates.[7]
Table 2: Influence of Ligand and Base on Reaction Yield
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
This data highlights the significant impact of the base on the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluoropyridine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Fluoropyridine halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the fluoropyridine halide, arylboronic acid/ester, base, palladium catalyst, and ligand (if applicable) under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[8][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation
This protocol allows for the in-situ monitoring of a cross-coupling reaction to identify potential catalyst deactivation.
Procedure:
-
Reaction Setup: Set up the Suzuki coupling reaction as described in Protocol 1 in a vessel that allows for sampling (e.g., a Schlenk flask with a septum). Include an internal standard (e.g., dodecane, biphenyl) that is stable under the reaction conditions and does not interfere with the analysis.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of starting materials and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[8]
Visualizations
Catalyst Deactivation Pathway
Caption: The Suzuki catalytic cycle and key deactivation pathways for the palladium catalyst.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Reactions with 2-Fluoro-4-phenylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-fluoro-4-phenylpyridine and related heterocyclic substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield or failing completely?
Low yields in Suzuki-Miyaura couplings with nitrogen-containing heterocycles like this compound are common and can stem from several factors:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1] The active Pd(0) catalyst is also sensitive to oxygen and can be oxidized, further reducing its efficacy.[1]
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[1][2] Heteroaryl boronic acids are particularly susceptible to this degradation pathway, which can be accelerated by aqueous bases or high temperatures.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and critical for success.[1] An inappropriate combination can lead to poor catalytic turnover and low product formation.[1] For instance, the carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition energetically demanding.[3]
Q2: I am observing significant protodeboronation of my boronic acid. What can I do to minimize this side reaction?
Protodeboronation is a frequent challenge, especially with electron-deficient heteroaryl boronic acids.[4] To mitigate this, consider the following strategies:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[2] These compounds are generally more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.[2]
-
Employ Anhydrous Conditions: While a small amount of water can be beneficial, excess water can facilitate protodeboronation.[1][5] Using rigorously dried solvents and reagents can suppress this side reaction.[2]
-
Optimize the Base: Use milder bases like K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or NaOtBu, which can accelerate protodeboronation.[1][2][6]
-
Control Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition. Monitor the reaction's progress to avoid prolonged heating after completion.[1]
Q3: What is the best catalyst and ligand system for coupling with this compound?
The choice of catalyst and ligand is critical to overcome challenges like catalyst inhibition and difficult oxidative addition.
-
Recommended Catalysts: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalysts can be more reliable than in-situ reduction of Pd(II) sources like Pd(OAc)₂.[2] PdCl₂(dppf) has also been used successfully in related pyridine chemistry.[3][7]
-
Effective Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[1][8]
Q4: How do I select the appropriate base and solvent for my reaction?
The base and solvent system is crucial for activating the boronic acid while minimizing side reactions.
-
Base Selection: The primary function of the base is to activate the boronic acid into a more nucleophilic borate anion for transmetalation.[5] Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often the best starting point as they minimize base-promoted side reactions.[1][5]
-
Solvent System: A mixture of an aprotic solvent and water is commonly used.[5] A 4:1 to 10:1 mixture of dioxane/water or THF/water is often effective.[1][5] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5] However, ensure the system is not excessively aqueous to avoid protodeboronation.[5]
Q5: My reaction has stalled with unreacted starting material. What troubleshooting steps should I take?
If starting materials remain, consider the following adjustments:
-
Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may help overcome the activation energy barrier, particularly for the oxidative addition step.[9]
-
Switch to a More Active Catalyst System: If a standard catalyst like Pd(PPh₃)₄ is failing, switching to a more active system with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos) is a logical next step.[8][9]
-
Verify Reagent Quality: Ensure the palladium catalyst is active, the base is finely powdered and dry, and the solvents are appropriately degassed.[10] Oxygen can deactivate the catalyst.[1]
Q6: I am observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling occurs when two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10]
-
Ensure Thorough Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment to prevent oxidation of the catalyst.[1][10]
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.[10]
Troubleshooting Workflow & Diagrams
A logical approach to troubleshooting can help systematically identify and solve reaction issues.
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Quantitative Data Summary
The following tables provide recommended starting conditions and a summary for optimizing key reaction parameters.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with this compound
| Component | Recommendation | Rationale & Key Considerations |
| Aryl Halide | This compound (1.0 equiv) | The C-F bond is less reactive than C-Br or C-I, often requiring more active catalysts.[8] |
| Boronic Acid/Ester | Arylboronic Acid Pinacol Ester (1.2-1.5 equiv) | Pinacol esters are more stable and less prone to protodeboronation than the corresponding boronic acids.[2] |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Use a reliable Pd source. Pd(dppf)Cl₂ is a stable precatalyst.[1] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands prevent catalyst deactivation by the pyridine nitrogen and promote oxidative addition.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Milder bases are preferred to minimize protodeboronation and other side reactions.[1] |
| Solvent | Dioxane/H₂O (4:1 to 10:1 ratio) | Aprotic solvent with a small amount of water aids base solubility and transmetalation.[1][5] |
| Temperature | 80-100 °C | Balances reaction rate against potential for catalyst decomposition and side reactions.[1] |
Table 2: Parameter Optimization Guide
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Conversion | Temperature | Increase from 80°C to 100-110°C | Overcome activation barrier for C-F bond cleavage.[9] |
| Low Conversion | Catalyst/Ligand | Switch to a more active system (e.g., from Pd(PPh₃)₄ to Pd₂(dba)₃/SPhos) | Increase rate of catalytic cycle, especially oxidative addition.[8] |
| Protodeboronation | Boronic Species | Switch from boronic acid to pinacol ester | Increase stability of the boron reagent.[2] |
| Protodeboronation | Base | Switch from strong base (e.g., NaOH) to milder base (K₃PO₄, Cs₂CO₃) | Reduce rate of base-mediated decomposition.[1] |
| Catalyst Deactivation | Ligand | Use bulky, electron-rich biarylphosphine ligands (SPhos, XPhos) | Sterically shield the palladium center from pyridine coordination.[1] |
| Homocoupling | Atmosphere/Setup | Ensure rigorous degassing (e.g., freeze-pump-thaw) | Remove oxygen, which promotes homocoupling and deactivates the catalyst.[10] |
Key Experimental Protocol
This general procedure should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv, finely powdered)
-
Degassed solvent (e.g., 1,4-dioxane and water, 10:1 ratio, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask) and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound, arylboronic acid pinacol ester, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[5]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the ligand.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5][9]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Protodeboronation in Reactions with 2-Fluoropyridine Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning protodeboronation in reactions involving 2-fluoropyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with 2-fluoropyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of reactions with 2-fluoropyridine boronic acids, this leads to the formation of 2-fluoropyridine as a byproduct, which reduces the yield of the desired coupled product.[1][2] Heteroaromatic boronic acids, especially those with a nitrogen atom in the ring like pyridine, are particularly susceptible to this side reaction. The electron-withdrawing properties of the pyridine ring and the fluorine atom can make the C-B bond more prone to cleavage, especially under the basic conditions often required for cross-coupling reactions.[1]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
Excess Water: While a small amount of water can be beneficial for dissolving bases in Suzuki-Miyaura coupling, excess water can act as a proton source, facilitating the cleavage of the C-B bond.[1][2]
-
Reaction pH: The stability of 2-pyridylboronic acids is highly dependent on pH. At neutral pH, they can form a zwitterionic intermediate that is particularly susceptible to rapid protodeboronation.[2][3]
-
High Temperatures: Elevated reaction temperatures can increase the rate of boronic acid decomposition.[1][2]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to more of this unwanted side reaction.[2]
-
Strong Bases: The use of strong bases can promote protodeboronation.[1]
-
Bulky Phosphine Ligands: Recent studies have shown that sterically hindered phosphine ligands can promote palladium-catalyzed protodeboronation.[4][5][6]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct evidence of protodeboronation is the detection of 2-fluoropyridine as a byproduct in your reaction mixture, which can be identified using techniques like GC-MS or LC-MS.[2] Other indicators include low or inconsistent yields of your desired product and the need to use a large excess of the 2-fluoropyridine boronic acid to drive the reaction to completion.[3]
Q4: Should I use a 2-fluoropyridine boronic acid or its pinacol ester?
A4: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative.[1] Boronic esters are generally more stable than their corresponding boronic acids.[1] They can slowly hydrolyze in situ to release the active boronic acid, a strategy known as "slow-release," which keeps the concentration of the unstable free boronic acid low and minimizes protodeboronation.[1][7] While boronic acids can sometimes be more reactive, the enhanced stability of the pinacol ester often results in higher overall yields of the desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Actions |
| Low or No Product Formation & Significant 2-Fluoropyridine Byproduct | Extensive Protodeboronation | 1. Switch to a more stable boron reagent: Use the corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate ester.[1][2] 2. Optimize reaction conditions: - Lower the temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[1] - Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder ones like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][7] - Control water content: Use anhydrous solvents or carefully screen the amount of water (e.g., 9:1 or 4:1 organic solvent to water).[2] 3. Employ a highly active catalyst system: A more efficient catalyst can promote the desired cross-coupling to outcompete protodeboronation.[1] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, but be mindful of their potential to also promote protodeboronation and optimize accordingly.[4][7] |
| Inconsistent or Irreproducible Results | Variable Quality of Boronic Acid | 1. Assess purity: Check the purity of each batch of 2-fluoropyridine boronic acid or its derivative (e.g., by NMR) before use. 2. Proper storage: Store the boronic acid in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[3][8] Prepare solutions immediately before use.[3] |
| Inconsistent Reaction Setup | 1. Standardize degassing: Ensure thorough and consistent degassing of solvents and the reaction vessel to minimize oxygen, which can contribute to degradation.[3][8] 2. Control moisture: Use anhydrous solvents and handle reagents under an inert atmosphere.[3] 3. Maintain stable temperature: Use a reliable heating mantle or oil bath with precise temperature control.[3] | |
| Reaction Stalls Before Completion | Catalyst Deactivation | 1. Use robust ligands: Employ bulky, electron-rich phosphine ligands to stabilize the palladium catalyst. 2. Consider a different palladium source: A pre-formed Pd(0) source like Pd(PPh₃)₄ may be more effective than in-situ reduction of a Pd(II) source.[2] 3. Pyridine coordination: The nitrogen on the pyridine ring can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can sometimes mitigate this.[9][10] |
| Poor Solubility of Base | Add a small, optimized amount of water (e.g., 4:1 or 9:1 dioxane/water) to improve the solubility of inorganic bases like K₃PO₄ or K₂CO₃.[2] |
Data Summary
While specific quantitative data for minimizing protodeboronation of 2-fluoropyridine boronic acids is limited, the following table summarizes the qualitative impact of various reaction parameters based on general principles and data from analogous heteroaromatic systems.
| Parameter | Effect on Protodeboronation | Recommendation to Minimize Protodeboronation |
| Boron Reagent | Boronic acids are less stable than their ester derivatives. | Use pinacol or MIDA boronate esters for a "slow-release" of the active boronic acid.[1][2] |
| Base | Strong bases accelerate protodeboronation. | Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][7] |
| Temperature | Higher temperatures increase the rate of protodeboronation. | Conduct the reaction at the lowest effective temperature (e.g., 60-80 °C).[1] |
| Water Content | Excess water provides a proton source for protodeboronation. | Use anhydrous conditions or carefully optimize the water content (e.g., 4:1 or 9:1 organic solvent/water).[2] |
| Ligand Choice | Bulky phosphine ligands can promote Pd-catalyzed protodeboronation. | While often necessary for efficient coupling, ligand choice should be optimized. Smaller phosphine ligands may show less protodeboronation.[4][6] |
The following table presents data on the effect of water on the Suzuki-Miyaura coupling of 2-thiopheneboronic acid, a structurally similar heteroaromatic boronic acid, with Pyridine-2-sulfonyl fluoride (PyFluor). This data illustrates the importance of optimizing water content.
| Boron Reagent | Solvent System | Temperature (°C) | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | Dry Dioxane | 100 | ~15 |
| 2-Thiopheneboronic acid pinacol ester | Dioxane/Water (4:1) | 100 | ~85 |
| 2-Thiopheneboronic acid | Dry Dioxane | 100 | ~70 |
| 2-Thiopheneboronic acid | Dioxane/Water (4:1) | 100 | ~60 |
| Data adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with 2-Fluoropyridine-3-boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 equiv.)
-
2-Fluoropyridine-3-boronic acid pinacol ester (1.2–1.5 equiv.)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Oven-dried reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, 2-fluoropyridine-3-boronic acid pinacol ester, and the base.[1]
-
Seal the vessel and evacuate and backfill with an inert gas for three cycles.[1]
-
Under a positive flow of inert gas, add the palladium catalyst.[1]
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60–80 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Protocol for the Preparation of a 2-Fluoropyridine-3-MIDA Boronate Ester
For particularly challenging substrates, converting the boronic acid to a more stable MIDA ester is recommended.
Reagents and Equipment:
-
2-Fluoropyridine-3-boronic acid (1.0 equiv.)
-
N-methyliminodiacetic acid (MIDA) (1.05–1.1 equiv.)
-
Anhydrous solvent (e.g., a 1:1 mixture of toluene and DMSO)
-
Round-bottom flask with a Dean-Stark apparatus
-
Inert gas supply
-
Magnetic stirrer and heating plate
Procedure:
-
In the round-bottom flask, dissolve the 2-fluoropyridine-3-boronic acid and N-methyliminodiacetic acid in the solvent mixture.[1][3]
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[1]
-
The reaction can be monitored by ¹¹B NMR by observing the signal shift from the boronic acid to the MIDA boronate.[3]
-
Upon completion, the MIDA boronate can often be isolated by precipitation or crystallization upon cooling or the addition of a non-polar co-solvent.[3] The resulting product is typically a stable, crystalline solid.[3]
Visualizations
Caption: Competing reaction pathways for 2-fluoropyridine boronic acid.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: Conceptual diagram of the "slow-release" strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for 2-Fluoro-4-phenylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 2-fluoro-4-phenylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter, focusing on the critical choice of base and solvent to improve reaction outcomes.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings are common and can often be traced back to the choice of base, solvent, catalyst integrity, or the stability of the boronic acid/ester. The 2-fluoro-substituent makes the pyridine ring electron-deficient, which can influence reactivity.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The primary role of the base is to activate the boronic acid to form a more nucleophilic borate anion, facilitating transmetalation.[1] The solvent must solubilize all components and stabilize the catalytic species.[1][2] Aqueous mixtures are common, but excess water can lead to protodeboronation, a major side reaction.[1][3]
-
Check for Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a frequent cause of low yields, especially with electron-deficient substrates.[2]
-
Assess Catalyst and Ligand Health: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[2]
-
Consider the Aryl Halide Reactivity: The reactivity order for the coupling partner is generally I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require more active, specialized catalyst systems.[2]
Below is a troubleshooting workflow to diagnose low-yield issues.
References
removal of homocoupled byproducts in 2-fluoro-4-phenylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation and removal of homocoupled byproducts in reactions involving 2-fluoro-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are homocoupled byproducts and why do they form in my cross-coupling reaction to synthesize this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig) where two identical molecules of a coupling partner react with each other. For instance, in a Suzuki reaction to form this compound from phenylboronic acid and a 2-fluoro-4-halopyridine, the phenylboronic acid can couple with itself to form biphenyl. Similarly, the pyridine starting material can dimerize. This unwanted reaction consumes your starting materials, reduces the yield of the desired this compound, and complicates purification.
The primary causes for homocoupling are:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organoboron compounds.[1][2]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst is reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the organometallic reagent (e.g., boronic acid), which generates Pd(0) at the expense of your starting material.[3]
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling side reaction can become more prominent.
Q2: I am observing a significant amount of a bipyridine byproduct. What is the likely structure and how can I prevent its formation?
A2: If you are using a 2-fluoropyridine-4-boronic acid derivative to couple with a phenyl halide, the homocoupling byproduct would be 2,2'-difluoro-4,4'-bipyridine. If you are performing a homocoupling of a 2-halo-4-phenylpyridine, the intended product might be 4,4'-diphenyl-2,2'-bipyridine.
To minimize the formation of these byproducts, consider the following strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method for solvents.
-
Use a Pd(0) Catalyst: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can lead to homocoupling.
-
Optimize Ligands and Reaction Conditions: The choice of phosphine ligand can influence the rates of the desired reaction versus homocoupling. Bulky, electron-rich ligands can sometimes favor the cross-coupling pathway. Additionally, lowering the reaction temperature and extending the reaction time may favor the desired product over the homocoupled byproduct.[4]
Q3: My reaction involves a Stille coupling. How do I remove the tin byproducts?
A3: Organotin byproducts from Stille reactions can be challenging to remove. A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.[5] Another approach is to filter the crude product through a plug of silica gel conditioned with a solvent containing 2-5% triethylamine.[5]
Q4: How can I purify my this compound product from the homocoupled byproducts?
A4: The most common methods for purifying this compound from less polar byproducts like biphenyl or more polar, larger byproducts like 4,4'-diphenyl-2,2'-bipyridine are column chromatography and recrystallization. Due to the basic nature of the pyridine nitrogen, an acid-base extraction can also be employed to separate it from neutral impurities like biphenyl.
Troubleshooting Guides
Issue 1: Significant Homocoupling Byproduct Detected
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your reaction.
Issue 2: Difficulty in Separating this compound from Byproducts
If you have already run the reaction and need to purify the desired product, follow this guide.
Purification Strategy:
-
Acid-Base Extraction (for non-polar byproducts like biphenyl):
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral impurities like biphenyl will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the this compound.
-
Extract the product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄) and concentrate to obtain the partially purified product.
-
-
Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is standard. If your compound shows signs of degradation, consider deactivating the silica with triethylamine (1% in the eluent) or using alumina.[6]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. A good starting point for phenylpyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate.[7] Aim for an Rf value of 0.2-0.4 for the this compound for the best separation on the column.[6]
-
Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) to separate the components.
-
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.
-
Solvent Selection: The ideal solvent should dissolve the this compound well when hot but poorly at room temperature. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.[4] Perform small-scale solubility tests to find the best system.
-
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from a procedure for the closely related 2-fluoro-6-phenylpyridine and is a good starting point for purification.[7]
-
Column Preparation:
-
Select a column of appropriate size (a general rule is 20-40 g of silica per 1 g of crude material).[6]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 heptane/ethyl acetate).
-
Pour the slurry into the column and pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system (e.g., 95:5 heptane/ethyl acetate), applying gentle pressure to achieve a steady flow.
-
Collect fractions and monitor the separation using TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the desired product.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with Arylboronic Acids/Esters
While specific data for this compound is limited, the following table, adapted from studies on the synthesis of 2-arylpyridines, illustrates how reaction parameters can influence product yield, which indirectly relates to the prevalence of side reactions like homocoupling.[1]
| Entry | Boronic Acid/Ester Partner | Catalyst (10 mol%) | Base (3 eq) | Solvent (0.3 M) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 18 | 70 |
| 2 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 18 | 89 |
| 3 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane (dry, degassed) | 80 | 18 | 39 |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 18 | 62 |
| 5 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 18 | 48 |
| 6 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 18 | 73 |
Note: This data is for the synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride and should be used as a general guide for optimizing reactions to form C-C bonds with pyridine rings.[1] As shown in entries 2 and 3, the presence of water and the exclusion of oxygen can significantly improve the yield of the desired cross-coupled product, thereby minimizing the impact of side reactions.[1]
References
Technical Support Center: Efficient Synthesis of 2-Fluoro-4-phenylpyridine via Catalyst Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-fluoro-4-phenylpyridine, primarily through Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-fluoro-4-halopyridine (typically 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine) with phenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why is catalyst and ligand selection critical for this reaction?
A2: The choice of catalyst and ligand is crucial for achieving high yields and minimizing side reactions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can shield the palladium center, promoting the desired cross-coupling over catalyst inhibition.
Q3: What are the common side reactions in the synthesis of this compound?
A3: Common side reactions include:
-
Protodeboronation: The phenylboronic acid reacts with residual water or protic solvents to form benzene, reducing the amount of nucleophile available for the cross-coupling.
-
Homocoupling: The phenylboronic acid couples with itself to form biphenyl, especially in the presence of oxygen.
-
Dehalogenation: The starting 2-fluoro-4-halopyridine is reduced, removing the halogen atom.[1]
Q4: Is an inert atmosphere necessary for this reaction?
A4: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to lower yields or complete reaction failure. Thoroughly degassing the solvents and reaction vessel is a critical step.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Deactivation: The nitrogen on the pyridine ring is inhibiting the palladium catalyst. | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to sterically hinder catalyst poisoning.[1] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. |
| Inefficient Oxidative Addition: The C-Br or C-I bond is not breaking to allow the palladium to insert. | For less reactive bromides, consider switching to the more reactive 2-fluoro-4-iodopyridine. Increasing the reaction temperature may also help, but monitor for decomposition. | |
| Protodeboronation of Phenylboronic Acid: The boronic acid is being consumed by a side reaction. | Use anhydrous solvents and ensure the base is thoroughly dried. Consider using the more stable phenylboronic acid pinacol ester.[1] | |
| Significant Formation of Biphenyl (Homocoupling) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. |
| Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its reduction to the active Pd(0) species may be slow. | Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this issue. | |
| Formation of 2-Fluoropyridine (Dehalogenation) | Stalled Catalytic Cycle: The catalytic cycle is interrupted after the oxidative addition step. | Optimize the base and ensure the high purity of the boronic acid to facilitate efficient transmetalation. |
| Reaction Mixture Turns Black Immediately | Palladium Black Formation: The palladium catalyst has precipitated out of solution as inactive palladium black. | This can be caused by high temperatures or an inappropriate ligand. Screen different ligands and consider lowering the reaction temperature. While a black color is not unusual for some catalyst systems like those involving Pd(dppf)Cl₂, rapid precipitation is often a sign of catalyst decomposition.[2] |
Data Presentation: Catalyst Screening for this compound Synthesis
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | ~80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | ~70-80 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | ~75-85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
2-Fluoro-4-bromopyridine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-4-bromopyridine, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
GPR119 Signaling Pathway Activated by 2-Phenylpyridine Derivatives
Derivatives of 2-phenylpyridine have been identified as agonists for the G-protein coupled receptor 119 (GPR119).[3] Activation of GPR119 is a therapeutic target for type 2 diabetes as it stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[4][5]
Caption: GPR119 signaling cascade upon agonist binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Moisture Sensitivity in 2-Fluoro-4-phenylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the moisture sensitivity of reactions involving 2-fluoro-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
To maintain its integrity, this compound should be stored in a cool, dry place in a tightly sealed container to prevent exposure to atmospheric moisture.[1] For extended storage, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is recommended.
Q2: What are the primary consequences of moisture contamination in reactions with this compound?
Moisture can lead to several adverse outcomes in reactions involving this compound:
-
Hydrolysis of the Substrate: The C-F bond in fluoropyridines can be susceptible to hydrolysis, leading to the formation of corresponding hydroxypyridines. This consumes the starting material and introduces impurities.[1]
-
Side Reactions: In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, water can cause protodeboronation of the boronic acid partner, reducing the yield of the desired product.[2]
-
Catalyst Deactivation: For palladium-catalyzed reactions, the presence of moisture and oxygen can lead to the deactivation of the Pd(0) catalyst, often observed as the formation of palladium black.[2]
-
Inconsistent Results: Trace amounts of moisture can lead to poor reproducibility of experimental outcomes.
Q3: What are the visual indicators of moisture contamination in a reaction?
While there may not be immediate visual cues for the presence of trace moisture, signs of a compromised reaction can include:
-
Low or no product yield.
-
The formation of unexpected byproducts, which may be observable by TLC or LC-MS analysis.
-
In palladium-catalyzed reactions, a rapid change in the reaction mixture's color to black can indicate catalyst decomposition, which can be exacerbated by moisture.[2]
Q4: How can I quantify the moisture content in my solvents and reagents?
Karl Fischer titration is a precise and widely used method for determining trace amounts of water in solvents and non-reactive starting materials.[1][3][4] This technique can be crucial for ensuring that all components of the reaction meet the required anhydrous specifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Moisture-induced degradation of this compound or other reagents. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.- Handle all reagents under a dry, inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques. |
| Deactivation of the palladium catalyst. | - Thoroughly degas all solvents before use to remove dissolved oxygen.[2]- Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.- Consider using more robust ligands, such as Buchwald or ferrocene-based ligands, which can be more resistant to deactivation. | |
| Formation of 4-Phenyl-2-pyridone as a byproduct | Hydrolysis of this compound. | - Implement stricter anhydrous conditions as detailed above.- Minimize reaction time where possible, as prolonged exposure to even trace moisture can increase the extent of hydrolysis. |
| Inconsistent reaction outcomes between batches | Variable levels of moisture contamination. | - Standardize the protocol for drying glassware and handling anhydrous reagents.- Regularly test the water content of solvents using Karl Fischer titration.[4]- Ensure a consistent positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation of boronic acid partner (in Suzuki coupling) | Presence of excess water or harsh basic conditions. | - Use a boronic ester (e.g., a pinacol ester) to increase stability against hydrolysis.[2]- Ensure the base is finely powdered and dry to maximize its reactivity under anhydrous conditions.[2] |
Experimental Protocols
General Protocol for Anhydrous Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous base (e.g., K₃PO₄, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[5]
Procedure:
-
Preparation of Glassware: All glassware (reaction flask, condenser, etc.) should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Reaction Setup:
-
To the flame-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.) under a positive pressure of inert gas.[2]
-
In a separate vial, weigh the palladium catalyst (e.g., 3-5 mol%) and add it to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous, degassed solvent via syringe.
-
Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure the removal of any residual oxygen.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for conducting moisture-sensitive reactions.
Caption: Influence of moisture on reaction components and outcomes.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-phenylpyridine and 2-Chloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-fluoro-4-phenylpyridine and 2-chloro-4-phenylpyridine, two key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The selection of the appropriate halogenated pyridine is critical for optimizing reaction efficiency, yield, and functional group tolerance. This document outlines the performance of each compound in fundamental organic transformations, supported by established chemical principles and representative experimental data.
General Principles of Reactivity: Fluoro vs. Chloro
The reactivity of the halogen at the 2-position of the pyridine ring is dictated by the nature of the chemical transformation. The electron-deficient character of the pyridine ring, particularly at the 2- and 4-positions, is a key factor in its reaction chemistry.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect, which stabilizes this intermediate more effectively than chlorine.[3] Consequently, the C-F bond, despite being stronger than the C-Cl bond, makes fluoride a better leaving group in this context. The general reactivity order for SNAr on halopyridines is F > Cl > Br > I.[3][4][5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8] This step involves the cleavage of the carbon-halogen bond. Since the C-Cl bond is weaker than the C-F bond, 2-chloro-4-phenylpyridine is generally more reactive in these palladium-catalyzed processes. The typical reactivity trend for oxidative addition is C-I > C-Br > C-Cl > C-F.[6]
Nucleophilic Aromatic Substitution (SNAr)
This compound is the superior substrate for SNAr reactions. The strong electron-withdrawing nature of fluorine activates the pyridine ring towards nucleophilic attack, often allowing for milder reaction conditions and shorter reaction times compared to its chloro-analog.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2]
Data Presentation: Comparative Performance in SNAr
The following table summarizes representative reaction conditions for the amination of 2-halo-4-phenylpyridines with a generic secondary amine, morpholine.
| Parameter | This compound | 2-Chloro-4-phenylpyridine | Reference |
| Nucleophile | Morpholine (1.2 equiv) | Morpholine (1.2 equiv) | [2] |
| Base | K₃PO₄ (1.5 equiv) | K₃PO₄ (1.5 equiv) | [2] |
| Solvent | tert-Amyl Alcohol | DMF or NMP | [2][9] |
| Temperature | 110 °C | >110 °C (often higher) | [2][9] |
| Reaction Time | 4-12 hours | 12-24 hours or longer | [2] |
| Typical Yield | Good to Excellent | Moderate to Good | |
| Reactivity | Higher | Lower | [2] |
Diagram: SNAr Reaction Pathway
Caption: General mechanism of SNAr on 2-fluoropyridine.
Experimental Protocol: Synthesis of 2-Morpholino-4-phenylpyridine
This protocol is a representative procedure for an SNAr reaction with this compound.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phosphate tribasic (K₃PO₄, 1.5 equivalents).
-
Inert Atmosphere: Seal the flask and place it under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M). Add this compound (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.
-
Reaction: Stir the reaction mixture and heat to 110 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
For palladium-catalyzed reactions such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, 2-chloro-4-phenylpyridine is generally the more reactive substrate due to the lower C-Cl bond dissociation energy compared to C-F, which facilitates the crucial oxidative addition step.[6]
A. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8][10] The higher reactivity of the C-Cl bond in 2-chloro-4-phenylpyridine allows for efficient coupling under standard conditions.
The table outlines typical conditions for a Suzuki coupling of the two substrates with phenylboronic acid.
| Parameter | This compound | 2-Chloro-4-phenylpyridine | Reference |
| Coupling Partner | Phenylboronic Acid (1.2 equiv) | Phenylboronic Acid (1.2 equiv) | [6][11] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄ (3-5 mol%) or Buchwald systems | [11][12] |
| Ligand | dppf | PPh₃, SPhos, XPhos | [11] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | [11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O or 1,4-Dioxane/H₂O | [11] |
| Temperature | 100-120 °C (often requires forcing conditions) | 80-110 °C | [11] |
| Reactivity | Lower | Higher | [6] |
B. Buchwald-Hartwig Amination
This reaction is a powerful method for constructing C-N bonds.[13][14] Similar to the Suzuki coupling, the chloro-derivative is more readily activated by the palladium catalyst.
The table compares representative conditions for the amination of the two substrates with a primary amine.
| Parameter | This compound | 2-Chloro-4-phenylpyridine | Reference |
| Coupling Partner | Primary/Secondary Amine (1.2 equiv) | Primary/Secondary Amine (1.2 equiv) | [15] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | [16] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine (e.g., BINAP, Xantphos) | [17] |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv) | NaOtBu or Cs₂CO₃ (1.5-2.0 equiv) | [16][18] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | [15] |
| Temperature | 100-120 °C | 80-110 °C | [16] |
| Reactivity | Lower | Higher |
Diagram: Cross-Coupling Experimental Workflow
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-phenylpyridine
This protocol provides a general method for the Suzuki coupling reaction.[19]
-
Setup: To an oven-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add 2-chloro-4-phenylpyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel. Add a degassed solvent mixture, such as 4:1 1,4-dioxane/water, via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.
Conclusion and Recommendations
The choice between this compound and 2-chloro-4-phenylpyridine is fundamentally dependent on the desired chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, this compound is the superior choice. Its enhanced reactivity allows for milder conditions, broader nucleophile scope, and improved functional group tolerance.
-
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig), 2-chloro-4-phenylpyridine is the more reactive and preferred substrate. The weaker C-Cl bond facilitates the critical oxidative addition step, leading to more efficient catalysis and higher yields under standard conditions.
By understanding these distinct reactivity profiles, researchers can strategically select the optimal starting material, thereby streamlining synthetic routes and improving the overall efficiency of drug discovery and development programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalysts for 2-Fluoro-4-Phenylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-fluoro-4-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, can be achieved through various catalytic cross-coupling strategies. The choice of catalyst is paramount in achieving high yields, selectivity, and process efficiency. This guide provides a comparative analysis of catalyst systems for the synthesis of this compound, with a focus on Suzuki-Miyaura coupling and direct C-H arylation methodologies. The data presented is compiled from studies on analogous fluorinated pyridine substrates to provide a predictive framework for catalyst selection.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the coupling of a fluorinated pyridine derivative with a phenylboronic acid, or vice-versa. The performance of various palladium and nickel-based catalyst systems in analogous reactions is summarized below.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Fluorinated Pyridines with Phenylboronic Acid Analogs
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | Reflux | 8 | 86 | 2-Chloro-3-aminopyridine with phenylboronic acid[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 20 | >95 | 2-Chloropyridine with 4-methoxyphenylboronic acid |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 18 | 92 | 2-Bromopyridine with phenylboronic acid |
| Ni(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 75 | 4-Bromobenzotrifluoride with phenylboronic acid[2] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Doxane | 80 | 12 | 95 | 4-Bromobenzotrifluoride with phenylboronic acid[2] |
Key Insights:
-
Palladium vs. Nickel: While palladium catalysts generally exhibit higher yields and broader substrate scope for Suzuki-Miyaura couplings of pyridines, nickel catalysts offer a more economical and sustainable alternative.[2][3] However, nickel catalysts may require more careful optimization of reaction conditions.[4]
-
Ligand Effects: The choice of phosphine ligand is critical for efficient catalysis.[5] Bulky, electron-rich ligands such as SPhos and XPhos often provide high catalytic activity, enabling reactions at lower catalyst loadings and temperatures.[6] For challenging substrates like electron-deficient fluoropyridines, these advanced ligands can be crucial in preventing catalyst deactivation.[7]
-
Fluorine Substitution: The presence of a fluorine atom on the pyridine ring can impact reactivity. The electron-withdrawing nature of fluorine can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] However, it can also make the C-X (X=Cl, Br) bond more susceptible to oxidative addition.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.[1]
Materials:
-
2-Fluoro-4-halopyridine (e.g., 2-fluoro-4-iodopyridine or 2-fluoro-4-bromopyridine) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-fluoro-4-halopyridine, phenylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Strategies for Direct C-H Arylation
Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, this would involve the direct coupling of 2-fluoropyridine with benzene.
Table 2: Catalyst Systems for Direct C-H Arylation of Arenes
| Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) | Substrate Notes |
| Pd(OAc)₂ | SPhos | PivOK | Isopropyl acetate | 120 | up to 90 | C-H arylation of fluoroarenes with 2-chloropyridines[10] |
| [RuCl₂(p-cymene)]₂ | - | K₂CO₃ | NMP | 120 | Moderate | meta-sulfonation of 2-phenylpyridine |
| Gold(I) complex | - | - | - | - | High | para-selective C-H alkylation of benzene derivatives[11] |
Key Insights:
-
Palladium-Catalyzed C-H Arylation: Palladium catalysts, particularly with bulky phosphine ligands like SPhos, have shown promise in the direct arylation of fluoroarenes with chloropyridines.[10] This suggests a feasible route for the synthesis of this compound.
-
Ruthenium and Gold Catalysis: While less common for this specific transformation, ruthenium and gold catalysts are known to facilitate C-H activation and functionalization.[11][12] Further research may uncover their potential for the direct arylation of fluorinated pyridines.
Experimental Workflow and Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Guide to Analytical Methods for Purity Determination of 2-Fluoro-4-phenylpyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing process. This guide provides a comparative overview of common analytical methods for determining the purity of 2-fluoro-4-phenylpyridine, a key intermediate in various synthetic applications. The following sections detail the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. It offers high resolution, sensitivity, and specificity, making it the premier method for quantitative analysis of many organic molecules, including pyridine derivatives.[1] A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may include unreacted starting materials, by-products, and degradation products.[1]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A stability-indicating reversed-phase HPLC method is proposed for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1][2]
-
Mobile Phase: A gradient elution is often employed to ensure the separation of both polar and non-polar impurities.[1]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A DAD can be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[1]
-
Injection Volume: 10 µL[1]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Determination
Caption: General workflow for HPLC-based purity analysis.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For pyridine and its derivatives, GC is a commonly used analytical method, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification and confirmation of impurities.[3][4]
Experimental Protocol: GC-FID/MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an FID, and optionally an MS detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature:
-
FID: 300 °C.
-
MS Transfer Line: 280 °C.
-
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by area percent normalization from the FID signal. MS data is used to identify unknown peaks by comparing their mass spectra with spectral libraries.
Logical Flow for GC Purity Analysis
Caption: Logical flow of GC-based purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Quantitative NMR (qNMR) can also be a primary method for purity determination, offering direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself. Both ¹H and ¹³C NMR can provide valuable information about the structure and purity of this compound.[5][6][7][8][9][10][11][12]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Signaling Pathway for qNMR Purity Calculation
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. osha.gov [osha.gov]
- 5. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of 2-Fluoro-4-Phenylpyridine
For researchers, scientists, and drug development professionals, understanding the reactivity and kinetic profile of substituted pyridines is crucial for the efficient synthesis of complex molecules and novel chemical entities. 2-Fluoro-4-phenylpyridine is a versatile building block, and its reaction kinetics are of significant interest. This guide provides a comparative analysis of the kinetic performance of this compound in key organic reactions, benchmarked against other relevant pyridine derivatives. The insights are supported by established principles of physical organic chemistry and data from analogous systems.
Comparative Kinetic Analysis
The reactivity of this compound is primarily dictated by the electronic properties of the fluorine substituent and the phenyl group on the pyridine ring. The fluorine atom at the 2-position acts as a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. This electronic feature significantly influences the kinetics of reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, enhanced by the 2-fluoro substituent, makes it a suitable substrate for nucleophilic aromatic substitution. However, studies on similar 2-fluoropyridines suggest that these reactions often require strong nucleophiles and elevated temperatures.[1] The reaction proceeds through a Meisenheimer complex, and the rate is influenced by the stability of this intermediate.
| Compound | Relative Reactivity (Qualitative) | Typical Reaction Conditions |
| This compound | Moderate to High | Strong nucleophiles, high temperatures (up to 130 °C), potential for microwave heating.[1] |
| 2-Chloropyridine | Lower than 2-fluoropyridine | Harsher conditions often required compared to the fluoro- a alogue. |
| 2-Fluoropyridine (unsubstituted) | High | Serves as a benchmark for SNAr on the 2-pyridyl system.[1] |
| 2-Fluoro-5-nitropyridine | Very High | The nitro group further activates the ring towards nucleophilic attack. |
Suzuki-Miyaura Cross-Coupling
In the context of Suzuki-Miyaura cross-coupling, if this compound is used as the aryl halide partner, the electron-withdrawing fluorine atom can influence the rates of oxidative addition and reductive elimination. Conversely, if a boronic acid derivative of this compound were used, the electron-deficient ring would be expected to slow down the transmetalation step, which is often rate-limiting.[2][3]
| Coupling Partner | Expected Kinetic Profile | Key Influencing Factor |
| This compound (as halide) | Favorable for oxidative addition | The electron-deficient nature of the pyridine ring facilitates this step. |
| Phenylpyridine (unsubstituted, as halide) | Slower oxidative addition | Lacks the activating effect of the fluorine substituent. |
| 2-Fluoropyridine-3-boronic acid | Slower transmetalation | The electron-withdrawing nature of the 2-fluoropyridine ring decreases reactivity relative to electron-rich arylboronic acids.[2] |
| Phenylboronic acid | Faster transmetalation | More electron-rich compared to the fluorinated pyridine boronic acid. |
Experimental Protocols
To ensure a reliable comparison of reaction kinetics, standardized experimental protocols are crucial. The following outlines general procedures for conducting and monitoring key reactions involving this compound.
General Protocol for Kinetic Study of Nucleophilic Aromatic Substitution
-
Reaction Setup : In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMSO, DMF).
-
Reagent Addition : Add the nucleophile (e.g., a primary or secondary amine, 1.2 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring.
-
Monitoring : At specific time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., with water) and extract with an organic solvent.
-
Analysis : Analyze the organic extracts by GC-MS or LC-MS to determine the concentration of the product and the remaining starting material.
-
Data Processing : Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
General Protocol for Kinetic Study of Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation : In a Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a ligand if necessary.
-
Reagent Addition : Add this compound (as the aryl halide, 1 equivalent), the boronic acid coupling partner (1.2 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Solvent Addition : Add a degassed solvent system (e.g., dioxane/water).
-
Reaction Conditions : Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Monitoring and Analysis : Follow steps 4-6 from the SNAr protocol to monitor the reaction progress and determine the reaction rate.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for kinetic studies.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic studies of chemical reactions.
References
A Comparative Guide for Medicinal Chemists: 2-Fluoro-4-Phenylpyridine vs. 2-Bromo-4-Phenylpyridine
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery. The 2-halo-4-phenylpyridine scaffold is a privileged motif found in a variety of biologically active compounds, particularly as a hinge-binding element in kinase inhibitors. The choice of the halogen at the 2-position—most commonly fluorine or bromine—profoundly influences the synthetic strategy, physicochemical properties, and ultimately, the pharmacological profile of the resulting drug candidates.
This guide provides an objective comparison of 2-fluoro-4-phenylpyridine and 2-bromo-4-phenylpyridine, offering supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their decision-making process.
Physicochemical Properties: A Tale of Two Halogens
| Property | 2-Bromo-4-phenylpyridine | This compound (Predicted) | Impact of F vs. Br |
| Molecular Weight ( g/mol ) | 234.09[1][2][3] | 173.19 | Lower molecular weight can improve ligand efficiency. |
| LogP (Lipophilicity) | ~3.5 (calculated)[2] | Lower than bromo-analog | Fluorine generally increases lipophilicity compared to hydrogen, but less so than bromine. This can lead to improved solubility and a better ADME profile. |
| pKa | 0.96 (predicted)[1] | Lower than bromo-analog | The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity. This can decrease off-target effects related to basicity and improve cell permeability. |
| Melting Point (°C) | 65-66[1] | Likely lower than bromo-analog | The smaller size and weaker intermolecular forces of the fluoro-compound would suggest a lower melting point. |
| Boiling Point (°C) | 311.7[1] | Likely lower than bromo-analog | Consistent with a lower molecular weight and weaker van der Waals forces. |
| Density (g/cm³) | 1.426[1] | Likely lower than bromo-analog | Reflects the significant difference in atomic mass between bromine and fluorine. |
Synthetic Considerations: Reactivity in Cross-Coupling Reactions
The primary synthetic utility of 2-halo-4-phenylpyridines lies in their application as electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In this context, the nature of the carbon-halogen bond is paramount.
The C-Br bond is significantly weaker than the C-F bond, making 2-bromo-4-phenylpyridine a more reactive substrate in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its fluoro-counterpart. Consequently, 2-bromo-4-phenylpyridine is frequently the preferred building block for the rapid generation of compound libraries and initial structure-activity relationship (SAR) studies.
Conversely, the strength of the C-F bond makes this compound generally unreactive in standard cross-coupling conditions. However, this stability can be advantageous for introducing other functionalities at different positions of the molecule without disturbing the 2-fluoro substituent.
Reactivity in Palladium-Catalyzed Cross-Coupling.
Impact on Pharmacological Properties: A Bioisosteric Replacement Strategy
The replacement of a bromine atom with a fluorine atom is a common bioisosteric strategy in medicinal chemistry aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Metabolic Stability: The high strength of the C-F bond makes it significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to the C-H or C-Br bonds. Incorporating fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the compound's half-life and oral bioavailability.
Target Binding: The small size and high electronegativity of fluorine can lead to favorable interactions with the target protein. Fluorine can participate in hydrogen bonds and other electrostatic interactions, potentially increasing binding affinity and potency. However, the larger bromine atom can also form beneficial halogen bonds. The overall effect on potency is highly dependent on the specific topology of the protein's binding pocket.
While a direct comparison of this compound and 2-bromo-4-phenylpyridine in a single drug discovery program is not publicly available, numerous studies on kinase inhibitors with related scaffolds demonstrate these principles. For instance, in the development of p38 MAP kinase inhibitors, the exploration of different halogen substitutions on the pyridine ring is a common strategy to modulate potency and pharmacokinetic properties.
Impact of Fluorine Substitution on Metabolic Stability.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize and compare compounds derived from this compound and 2-bromo-4-phenylpyridine.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and initiate the reaction by adding a mixture of substrate and ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Time Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Cell Viability Assay (e.g., MTT or MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The choice between this compound and 2-bromo-4-phenylpyridine in a medicinal chemistry campaign is a strategic one, with significant implications for both synthesis and biological performance.
-
2-Bromo-4-phenylpyridine is the workhorse for initial exploration and SAR studies due to its superior reactivity in versatile cross-coupling reactions, allowing for the rapid synthesis of a diverse range of analogs.
-
This compound , while more synthetically challenging to derivatize at the 2-position via cross-coupling, offers significant potential advantages in the lead optimization phase. Its introduction as a bioisosteric replacement for bromine can lead to improved metabolic stability, modulated physicochemical properties, and potentially enhanced target engagement.
Ultimately, a successful drug discovery program may utilize both building blocks at different stages: the bromo-derivative for initial library synthesis and SAR exploration, followed by the targeted synthesis of the fluoro-analog to fine-tune the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
References
- 1. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC and GC-MS Analysis of 2-fluoro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical analysis, the accurate identification and quantification of novel compounds are paramount. 2-fluoro-4-phenylpyridine, a substituted pyridine derivative, presents unique analytical challenges due to its polarity, aromaticity, and the presence of a fluorine atom. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate the strengths and weaknesses of each method for this specific application.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering versatility in separating a wide range of compounds. For a polar, aromatic compound like this compound, reversed-phase HPLC is a suitable starting point. The inclusion of a pentafluorophenyl (PFP) stationary phase is particularly advantageous for separating fluorinated and aromatic compounds due to unique interactions like π-π, dipole-dipole, and ion-exchange mechanisms, which can provide enhanced selectivity compared to traditional C18 columns.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex® 5 µm PFP, 150 x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL this compound in acetonitrile was prepared and serially diluted with the mobile phase to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC coupled to a 5977B MSD.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: A stock solution of 1 mg/mL this compound in dichloromethane was prepared and serially diluted to create calibration standards.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative performance of HPLC and GC-MS for the analysis of this compound based on the protocols described above.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (min) | 6.8 | 9.2 |
| Linear Range (µg/mL) | 1 - 500 | 0.1 - 100 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Table 1: Comparison of Quantitative Performance.
| Mass Spectrometry Data | GC-MS (Electron Ionization) |
| Molecular Ion (M+) | m/z 173 |
| Key Fragment Ions | m/z 172 ([M-H]+), m/z 145 ([M-CO]+ or [M-N2]+), m/z 119 ([M-C2H2F]+), m/z 95 (phenyl cation), m/z 78 (pyridine cation) |
| Notes | The fragmentation pattern provides a unique fingerprint for structural confirmation. The presence of the fluorine atom can influence fragmentation pathways, leading to characteristic neutral losses. |
Table 2: Expected GC-MS Fragmentation Data.
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals.
-
HPLC-UV is a robust and reliable method for routine quantification, especially at higher concentrations. Its non-destructive nature allows for fraction collection if further analysis is needed. The use of a PFP column can offer excellent selectivity for related impurities and isomers.
-
GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level detection and unambiguous identification. The structural information obtained from the mass spectrum is invaluable for impurity profiling and metabolite identification in complex matrices.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
comparing yields of different 2-fluoro-4-phenylpyridine synthesis routes
A Comparative Guide to the Synthesis of 2-Fluoro-4-phenylpyridine
This guide provides a comprehensive comparison of various synthetic routes to this compound, a valuable building block in medicinal chemistry and materials science. The performance of each method is evaluated based on reported yields for the target molecule or closely related analogues, reaction conditions, and substrate scope. Detailed experimental protocols for the most prominent methods are also provided.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies, each with its own advantages and limitations. The primary methods include:
-
Direct C-H Fluorination: This modern approach involves the direct conversion of a C-H bond at the 2-position of 4-phenylpyridine to a C-F bond.
-
Fluorination of Pyridine N-Oxides: This method proceeds via the activation of 4-phenylpyridine N-oxide to form a reactive intermediate, which is then subjected to nucleophilic fluorination.
-
Balz-Schiemann Reaction: A classical method that involves the diazotization of 2-amino-4-phenylpyridine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the displacement of a leaving group (such as a chloro or nitro group) at the 2-position of a 4-phenylpyridine derivative with a fluoride ion.
Data Presentation: Comparison of Yields and Conditions
The following table summarizes the key quantitative data for the different synthetic routes. It is important to note that a direct, side-by-side comparison for the synthesis of this compound is not extensively documented in the literature. Therefore, some of the presented yields are based on closely related, structurally analogous compounds, which are indicated in the "Notes" column.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Notes |
| Direct C-H Fluorination | 4-Phenylpyridine | AgF₂ | 79-81% | MeCN, room temp., 90 min | Yield reported for the synthesis of 2-fluoro-6-phenylpyridine from 2-phenylpyridine.[1] This method is expected to be highly effective for 4-phenylpyridine. |
| From Pyridine N-Oxide | 4-Phenylpyridine N-oxide | 1. Pyridine, Ts₂O2. Fluoride source | 69% (for pyridinium salt) | 1. CH₂Cl₂, 48h2. Not specified | The fluorination step for 4-monosubstituted pyridines is reported to be generally unsuccessful.[2] |
| Balz-Schiemann Reaction | 2-Amino-4-phenylpyridine | NaNO₂, HF-Pyridine | 70-85% | 0 °C to 70 °C | General yield for fluoropyridines via an improved Balz-Schiemann method.[3] Isolation can be challenging.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Nitro-4-phenylpyridine or 2-Chloro-4-phenylpyridine | CsF or KF | 30-70% | DMSO, high temp. (e.g., 150-180 °C) | Yields can vary significantly based on the leaving group and substrate. A 38% yield is reported for a similar nitro-pyridine substitution. |
Experimental Protocols
Direct C-H Fluorination of 4-Phenylpyridine (Analogous Procedure)
This protocol is adapted from a reliable method for the synthesis of 2-fluoro-6-phenylpyridine.[1]
Materials:
-
4-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Ethyl acetate (EtOAc)
-
Heptane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-phenylpyridine (1.0 equiv) and anhydrous acetonitrile.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen).
-
In one portion, add silver(II) fluoride (3.0 equiv). The reaction is moisture-sensitive and should be handled accordingly.
-
Stir the reaction mixture at room temperature for 90 minutes. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a heptane/EtOAc gradient) to afford this compound.
Balz-Schiemann Reaction of 2-Amino-4-phenylpyridine
This is a generalized protocol for the improved Balz-Schiemann reaction.[3]
Materials:
-
2-Amino-4-phenylpyridine
-
Anhydrous hydrogen fluoride (HF) or HF-Pyridine
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitable fluoropolymer reaction vessel, dissolve 2-amino-4-phenylpyridine (1.0 equiv) in anhydrous HF or an HF-pyridine solution at low temperature (e.g., -78 °C).
-
Slowly add sodium nitrite (1.1 equiv) while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., -5 °C to 5 °C) for 30 minutes.
-
Increase the temperature to 30-70 °C and maintain for 30-60 minutes to effect the decomposition of the diazonium salt.
-
Cool the reaction mixture and carefully quench with an ice-water mixture.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Synthetic pathways to this compound.
Conclusion
Based on the available literature for analogous compounds, Direct C-H Fluorination appears to be the most promising route for the synthesis of this compound, offering high yields under mild conditions.[1] The Balz-Schiemann reaction is a viable classical alternative, with potentially good yields, though it may involve harsher reagents and more challenging purification.[3] The synthesis from 4-phenylpyridine N-oxide seems to be problematic for this specific substitution pattern, while Nucleophilic Aromatic Substitution offers a feasible route, although potentially with moderate yields depending on the starting material. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and tolerance for specific reagents and reaction conditions.
References
A Comparative Guide to the Biological Activity of 2-Fluoro-4-Phenylpyridine Analogs as p38α MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activity of a series of novel heterocyclic compounds analogous to 2-fluoro-4-phenylpyridine. The focus of this guide is on their potent inhibitory activity against p38α mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases and cancer. The presented data is based on a study by Laufer et al. (2010), which details the synthesis and structure-activity relationships (SAR) of substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)pyridopyrazines.[1]
Comparative Analysis of p38α MAP Kinase Inhibitory Activity
The in vitro inhibitory activities of the synthesized analogs were evaluated against p38α MAP kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the tables below. These tables provide a clear comparison of the potency of different analogs based on their structural modifications.
2-(4-Fluorophenyl)-3-(pyridin-4-yl)quinoxaline Analogs
| Compound | R¹ | R² | R³ | R⁴ | IC50 (nM)[1] |
| 6a | H | H | H | H | >10000 |
| 6b | H | H | OCH₃ | H | >10000 |
| 6c | H | Cl | H | H | 1000 |
| 6d | H | CH₃ | H | H | 2500 |
| 6e | H | NH₂ | H | H | 110 |
| 6f | H | N(CH₃)₂ | H | H | 81 |
| 6g | H | H | H | OH | 1000 |
3-(4-Fluorophenyl)-2-(pyridin-4-yl)quinoxaline Analogs
| Compound | R¹ | R² | R³ | R⁴ | IC50 (nM)[1] |
| 7a | H | H | H | H | >10000 |
| 7b | H | H | OCH₃ | H | >10000 |
| 7c | H | Cl | H | H | 1000 |
| 7d | H | CH₃ | H | H | 2500 |
| 7e | H | NH₂ | H | H | 110 |
| 7f | H | N(CH₃)₂ | H | H | 81 |
| 7g | H | H | H | OH | 1000 |
2-(4-Fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine Analogs
| Compound | R⁵ | IC50 (nM)[1] |
| 9a | H | 1000 |
| 9b | Cl | 1000 |
| 9c | CH₃ | 1000 |
| 9d | OCH₃ | >10000 |
| 9e | NH₂ | 38 |
Experimental Protocols
The following sections detail the methodologies used for the synthesis and biological evaluation of the this compound analogs.
General Synthesis of Quinoxaline and Pyridopyrazine Analogs
The core structures of the target compounds were synthesized via a condensation reaction between α-diketones and either o-phenylenediamines or 2,3-diaminopyridine. This reaction was efficiently carried out under microwave irradiation, allowing for rapid and high-yield synthesis. The introduction of various substituents on the quinoxaline or pyridopyrazine ring was achieved by using appropriately substituted diamine precursors.[1]
Experimental Workflow for Synthesis:
Synthesis of Quinoxaline/Pyridopyrazine Core
In Vitro p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase was determined using a radiometric filter binding assay. The assay measures the phosphorylation of a specific substrate (myelin basic protein) by the kinase in the presence of [γ-³³P]ATP. The amount of incorporated radiolabel is then quantified to determine the extent of kinase inhibition.
Experimental Workflow for Kinase Assay:
p38α MAP Kinase Inhibition Assay Workflow
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a crucial signaling cascade that responds to various extracellular stimuli, including stress and cytokines. Activation of this pathway leads to the phosphorylation of downstream transcription factors, ultimately regulating the expression of genes involved in inflammation and apoptosis. The synthesized this compound analogs act by inhibiting the kinase activity of p38α, thereby blocking this signaling cascade.
p38 MAP Kinase Signaling Pathway Diagram:
Inhibition of p38 MAP Kinase Pathway
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Fluoro-4-phenylpyridine
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides a detailed comparative analysis of two distinct synthetic methodologies for producing 2-fluoro-4-phenylpyridine, a valuable building block in medicinal chemistry. The evaluation focuses on cost-effectiveness, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
Method 1: Direct C-H Fluorination
This approach involves the direct fluorination of commercially available 4-phenylpyridine at the C2 position. The transformation is achieved using a silver-based fluorinating agent.
Experimental Protocol:
Adapted from a procedure for the synthesis of 2-fluoro-6-phenylpyridine in Organic Syntheses[1][2][3].
To a solution of 4-phenylpyridine (1.0 eq) in anhydrous acetonitrile, silver(II) fluoride (AgF2, 2.0-3.0 eq) is added in one portion at room temperature. The reaction mixture is stirred vigorously for 1-2 hours. Upon completion, the reaction is quenched with aqueous hydrochloric acid, and the resulting silver salts are removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr) via Pyridine N-Oxide
This two-step method commences with the activation of 4-phenylpyridine N-oxide, followed by a nucleophilic substitution with a fluoride source.
Experimental Protocol:
Based on the synthesis of 2-fluoropyridines from pyridine N-oxides reported in Organic Letters[4].
Step 1: Formation of the Pyridinium Salt
To a solution of 4-phenylpyridine N-oxide (1.0 eq) in a suitable solvent (e.g., dichloromethane), triflic anhydride (1.1 eq) is added at 0 °C. The reaction is stirred for a short period, after which pyridine (2.0 eq) is added. The resulting pyridinium salt intermediate is isolated after an appropriate workup.
Step 2: Fluorination
The isolated pyridinium salt is dissolved in a polar aprotic solvent, such as acetonitrile. Potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst, such as 18-crown-6 (0.1-0.2 eq), are added. The mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the reaction is complete. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford this compound. A 69% isolated yield for the two steps has been reported for a similar transformation[4].
Cost-Effectiveness Comparison
The following table summarizes the estimated costs of reagents required for the synthesis of one mole of this compound by each method. Prices are based on currently available catalog information and may vary.
| Reagent | Method 1 (C-H Fluorination) | Method 2 (SNAr) |
| Starting Material | ||
| 4-Phenylpyridine | ~$150/mol | - |
| 4-Phenylpyridine N-oxide | - | ~$540/mol |
| Fluorinating Agent | ||
| Silver(I) Fluoride* | ~$1,500/mol | - |
| Potassium Fluoride | - | ~$20/mol[5][6][7] |
| Other Key Reagents | ||
| Triflic Anhydride | - | ~$1,800/mol[8][9][10][11] |
| 18-Crown-6 | - | ~$160/mol[12][13][14] |
| Overall Yield | ~80% (estimated)[1][2] | ~69%[4] |
| Estimated Reagent Cost per Mole of Product | ~$2,063 | ~$3,638 |
Note: Price is for Silver(I) Fluoride as a proxy for Silver(II) Fluoride, for which pricing is less readily available.
Visualizing the Synthetic Pathways
To further clarify the two synthetic approaches, the following diagrams illustrate the reaction workflows.
Conclusion
Based on the analysis of reagent costs and reported yields, Method 1 (Direct C-H Fluorination) appears to be the more cost-effective approach for the synthesis of this compound. The primary cost driver for this method is the silver(II) fluoride, but the single-step procedure and high estimated yield contribute to a lower overall cost per mole of the final product. In contrast, Method 2 (SNAr via Pyridine N-Oxide) involves a more expensive starting material (4-phenylpyridine N-oxide) and a costly reagent (triflic anhydride), which, combined with a slightly lower overall yield, results in a significantly higher estimated cost.
Researchers and drug development professionals should consider these factors when selecting a synthetic route for this compound. While this analysis focuses on reagent costs, other factors such as reaction time, ease of purification, and scalability should also be taken into account for a comprehensive evaluation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium fluoride price,buy Potassium fluoride - chemicalbook [m.chemicalbook.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Triflic Anhydride | CAS 358-23-6 | Apollo [store.apolloscientific.co.uk]
- 9. undefined | Contact Us | thermofisher.com [thermofisher.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. トリフルオロメタンスルホン酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. cenmed.com [cenmed.com]
- 14. strem.com [strem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Fluoro-4-phenylpyridine
This guide provides critical safety, handling, and disposal protocols for 2-Fluoro-4-phenylpyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Summary
-
Flammability: 2-Fluoropyridine is a flammable liquid and vapor.[4] Vapors may form explosive mixtures with air.[5]
-
Irritation: It is known to cause skin and serious eye irritation.[4]
-
Respiratory Effects: May cause respiratory irritation.[4] Inhalation of vapors should be minimized.[3]
-
Toxicity: Pyridine derivatives can be toxic.[3]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles and Face Shield | Must be worn at all times to protect against splashes.[2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Double-gloving may be advisable for handling highly corrosive or readily absorbed compounds.[1] |
| Body | Laboratory Coat | A flame-retardant, fully buttoned lab coat should be worn to protect against skin contact.[1][2] For larger-scale operations, a chemical-resistant apron may be necessary.[1] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] |
Operational Plan: Handling and Storage
A systematic approach is crucial for the safe handling of this compound.
Preparation and Handling:
-
Engineering Controls: Ensure a certified chemical fume hood is operational before starting any work.[2] An emergency eyewash station and safety shower must be readily accessible.[3]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.[3]
-
Handling:
-
Storage:
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek medical attention.[2] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.[2] |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[2] |
| Spills | For small spills within a fume hood, use an inert absorbent material to contain the spill.[3] For large spills, evacuate the area and contact the institution's emergency response team.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[2]
-
Waste Collection: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed hazardous waste container.[2][7]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.[7]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[3]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed professional waste disposal service.[4][7] Do not pour down the drain.[8]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
